(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVVFOJMOHFRL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151422 | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116539-55-0 | |
| Record name | (αS)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116539-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43P2XE546O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a chiral amino alcohol that holds significant importance in the pharmaceutical industry, primarily as a key intermediate in the synthesis of the potent serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and analytical characterization. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Chemical and Physical Properties
This compound, also known as Duloxetine Impurity B, is a well-characterized organic compound. Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | [1] |
| Synonyms | (S)-(-)-3-Methylamino-1-(2-thienyl)propan-1-ol, Duloxetine impurity B | [2] |
| CAS Number | 116539-55-0 | |
| Molecular Formula | C₈H₁₃NOS | |
| Molecular Weight | 171.26 g/mol | |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 70.5–73.0 °C | [4] |
| Optical Rotation | [α]D ~ -30° (c=1 in methanol) |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of Duloxetine. The general synthetic approach involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol
The racemic compound is typically synthesized from 2-acetylthiophene. The process involves a Mannich reaction followed by a reduction step. A detailed experimental protocol is provided in Section 4.1.
Chiral Resolution
The separation of the (S)- and (R)-enantiomers is commonly achieved through diastereomeric salt formation using a chiral resolving agent, such as (S)-(+)-mandelic acid.[5] The diastereomeric salt of the (S)-enantiomer is selectively crystallized and then treated with a base to yield the desired enantiomerically pure compound. A detailed protocol for this resolution is provided in Section 4.2.
Pharmacological Properties
As a key intermediate in the synthesis of Duloxetine, this compound is not intended to possess significant pharmacological activity. Its primary role is as a building block for the final active pharmaceutical ingredient.
Duloxetine is a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[6] It exerts its therapeutic effects by binding to the serotonin (SERT) and norepinephrine (NET) transporters, thereby blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin and norepinephrine, which is believed to be the mechanism underlying its antidepressant and analgesic effects.
There is no publicly available data to suggest that this compound has any significant affinity for SERT, NET, or other neurologically relevant receptors. Its structural features, particularly the absence of the naphthyloxy moiety found in Duloxetine, are likely responsible for its lack of direct pharmacological action.
Experimental Protocols
Synthesis of Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol
This protocol is adapted from established synthetic routes.
Materials:
-
2-Acetylthiophene
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium borohydride
-
Methanol
-
Toluene
-
Sodium hydroxide
Procedure:
-
Mannich Reaction: A mixture of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent (e.g., ethanol) with a catalytic amount of hydrochloric acid is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure.
-
Reduction: The resulting crude 3-(dimethylamino)-1-(2-thienyl)propan-1-one is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is stirred until the reduction is complete.
-
Work-up: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol.
Chiral Resolution using (S)-Mandelic Acid[6]
Materials:
-
Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol
-
(S)-(+)-Mandelic acid
-
2-Butanol
-
Water
-
Toluene
-
Aqueous sodium hydroxide solution
Procedure:
-
Diastereomeric Salt Formation: Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol and an equimolar amount of (S)-(+)-mandelic acid are dissolved in a mixture of 2-butanol and water with heating.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the diastereomeric salt of the (S)-enantiomer. The crystals are collected by filtration and washed with a cold solvent mixture.
-
Liberation of the Free Base: The collected diastereomeric salt is suspended in a mixture of toluene and water. An aqueous solution of sodium hydroxide is added to basify the mixture. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. The enantiomeric excess can be determined by chiral HPLC.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for assessing the purity and enantiomeric excess of the compound is reverse-phase HPLC.
Typical HPLC Conditions:
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25 (dd, 1H), 6.97 (m, 2H), 5.15 (dd, 1H), 3.00-2.80 (m, 2H), 2.45 (s, 3H), 2.10-1.90 (m, 2H), 1.75 (br s, 2H, -OH and -NH).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 147.5, 126.8, 124.5, 123.8, 68.9, 50.2, 36.5, 36.1.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): m/z 172.0791 [M+H]⁺.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Key Absorptions (cm⁻¹): 3300-3400 (O-H and N-H stretching), 2940 (C-H stretching), 1450 (C=C stretching of thiophene ring), 1100 (C-O stretching).
Conclusion
This compound is a fundamentally important chiral intermediate in the synthesis of Duloxetine. While it does not exhibit direct pharmacological activity, its synthesis and purification are critical for the quality and efficacy of the final drug product. This guide has provided a detailed overview of its basic properties, synthesis, and analytical characterization, offering a valuable resource for professionals in the field of pharmaceutical sciences.
References
- 1. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. chemimpex.com [chemimpex.com]
- 4. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The dual transporter inhibitor duloxetine: a review of its preclinical pharmacology, pharmacokinetic profile, and clinical results in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical compound (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a crucial intermediate in the synthesis of the antidepressant drug Duloxetine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed insights into its chemical structure, properties, and methods of preparation.
Chemical Structure and Identifiers
(1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral molecule with a specific stereochemistry that is essential for its application in the synthesis of enantiomerically pure pharmaceuticals.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol[1][2] |
| CAS Number | 116539-55-0[1][3] |
| Molecular Formula | C₈H₁₃NOS[1][3] |
| Molecular Weight | 171.26 g/mol [1][3] |
| SMILES | CNCC--INVALID-LINK--O[1] |
| InChI | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1[1][2] |
| Synonyms | (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol, Duloxetine impurity B[1][3][4] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.
| Property | Value |
| Appearance | White powder[5] |
| Purity | ≥98%[5] |
| Storage | Room temperature[5] |
| Heavy Metals | ≤20 PPM[5] |
| Related Substances | ≤0.5%[5] |
Synthesis Methodologies
The enantioselective synthesis of (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is critical for the production of Duloxetine. Several synthetic routes have been developed, primarily focusing on the asymmetric reduction of the precursor ketone, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one.
The synthesis generally proceeds through a Mannich reaction to form the aminoketone, followed by an asymmetric reduction to yield the desired (S)-enantiomer of the amino alcohol.
Caption: General workflow for the synthesis of (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol.
Protocol 1: Synthesis of 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride (Mannich Reaction)
This protocol describes the synthesis of the key intermediate ketone.
-
Materials: 2-acetylthiophene, methylamine hydrochloride, paraformaldehyde, absolute ethanol, ethyl acetate.
-
Procedure:
-
Dissolve 2-acetylthiophene (12.6 g), methylamine hydrochloride (11.4 g), and paraformaldehyde (4.8 g) in absolute ethanol (60 mL).
-
Heat the mixture to reflux and maintain for a specified period to complete the reaction.
-
Cool the reaction mixture to room temperature.
-
Distill off a portion of the ethanol (30 mL) under reduced pressure.
-
Add ethyl acetate (120 mL) to the concentrated reaction mixture.
-
Cool the solution to 0-10°C to induce crystallization.
-
Filter the solid product and wash with cold ethyl acetate (30 mL).
-
Dry the solid to obtain 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride.
-
-
Yield: Approximately 68.5% - 82%.[2]
Protocol 2: Asymmetric Synthesis using Immobilized Saccharomyces cerevisiae
This protocol details the enantioselective reduction of the ketone to the desired (S)-alcohol.
-
Enzyme System: ACA liquid-core immobilized Saccharomyces cerevisiae CGMCC No. 2230.
-
Optimal Conditions:
-
pH: 6.0
-
Temperature: 30°C
-
Agitation: 180 rpm
-
-
Procedure:
-
Prepare the immobilized yeast cells according to established protocols.
-
In a membrane reactor, introduce a solution of 3-N-methylamino-1-(2-thienyl)-1-propanone (5 g/L).
-
Conduct the reduction under the optimal pH, temperature, and agitation conditions.
-
Continuously monitor the reaction for conversion and enantiomeric excess.
-
-
Results:
Biological Significance and Applications
(1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is not known to possess significant biological activity or engage in specific signaling pathways on its own. Its primary importance lies in its role as a chiral building block for the synthesis of pharmacologically active molecules.
The (S)-enantiomer is a key intermediate in the manufacturing of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions. The subsequent step in the synthesis involves the reaction of the alcohol with 1-fluoronaphthalene.
The (R)-enantiomer, (1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is utilized in the development of other classes of drugs, including β-blockers and antiarrhythmic agents, highlighting the importance of stereochemistry in drug design.[6][]
Signaling Pathways
There is no scientific literature available that describes specific signaling pathways directly modulated by (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. As a synthetic intermediate, its biological relevance is conferred through its conversion to the final active pharmaceutical ingredient, Duloxetine, which acts on the serotonin and norepinephrine transporters.
Conclusion
(1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a compound of significant interest in the pharmaceutical industry due to its role as a pivotal intermediate in the synthesis of Duloxetine. The development of efficient and highly enantioselective synthetic methods, such as the biocatalytic reduction described, is crucial for the cost-effective production of this important antidepressant. This guide provides researchers and drug development professionals with a foundational understanding of its chemical properties and synthetic methodologies.
References
- 1. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation method of duloxetine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 6. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
Technical Whitepaper: (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol (CAS 116539-55-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, with CAS number 116539-55-0, is a chiral amino alcohol of significant interest in the pharmaceutical industry. It is a key intermediate in the synthesis of the potent and widely used antidepressant drug, Duloxetine.[1] Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[2] The stereochemistry of this intermediate is crucial, as the (S)-enantiomer is required for the synthesis of the pharmacologically active (S)-Duloxetine. This document provides a comprehensive technical overview of its chemical properties, synthesis, and analysis.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its chemical structure features a thiophene ring, a secondary amine, and a chiral alcohol center.
| Property | Value | Reference(s) |
| CAS Number | 116539-55-0 | [3] |
| Molecular Formula | C₈H₁₃NOS | [3] |
| Molecular Weight | 171.26 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol | - |
| Optical Rotation | [α]D/20 -10.8° (c 0.52, MeOH) | [4] |
Spectroscopic Data
Characterization of this compound is crucial for its identification and quality control. The following spectroscopic data have been reported:
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.22-7.20 (m, 1H), 6.98-6.91 (m, 2H), 5.21 (ddd, 1H, J = 8.2, 3.2, and 0.7 Hz), 3.56 (brs, 2H), 3.01-2.83 (m, 2H), 2.45(s, 3H), 2.04-1.83 (m, 2H) | [4] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 149.7, 126.5, 123.7, 122.3, 72.1, 50.2, 36.8, 35.9 | [4] |
| Mass Spectrometry (EIMS) | m/z (rel intensity) 171 (M+, 35), 139 (22), 128 (100), 111(31) | [4] |
Synthesis Methodologies
The enantioselective synthesis of this compound is a critical step in the manufacturing of Duloxetine. Various strategies have been developed to obtain the desired (S)-enantiomer with high purity.
Chemoenzymatic Synthesis using Immobilized Saccharomyces cerevisiae
A highly efficient method for the asymmetric synthesis of the title compound involves the use of immobilized Saccharomyces cerevisiae. This biocatalytic approach offers high enantioselectivity and conversion rates.
Experimental Protocol:
-
Immobilization of Yeast Cells: Saccharomyces cerevisiae (CGMCC No. 2230) cells are cultured and then immobilized in liquid-core sodium alginate/chitosan/sodium alginate (ACA) microcapsules.
-
Asymmetric Reduction: The precursor, 3-N-methylamino-1-(2-thienyl)-1-propanone, is subjected to reduction using the immobilized yeast cells.
-
Reaction Conditions: The reaction is typically carried out in a suitable buffer at a controlled pH (e.g., 6.0), temperature (e.g., 30°C), and agitation (e.g., 180 rpm).[5]
-
Work-up and Purification: After the reaction is complete, the product is extracted from the reaction mixture using an organic solvent. The solvent is then removed under reduced pressure, and the crude product can be purified by techniques such as column chromatography or recrystallization.
This method can achieve a conversion rate of 100% with an enantiomeric excess exceeding 99.0%.[5]
Resolution-Racemization-Recycle Process
A classic and industrially relevant approach developed by Eli Lilly involves the resolution of a racemic precursor, followed by racemization and recycling of the undesired enantiomer.
Experimental Protocol:
-
Synthesis of Racemic Precursor: A racemic mixture of a suitable precursor, such as (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, is synthesized.
-
Resolution: The racemic mixture is treated with a chiral resolving agent, like (S)-mandelic acid, to form diastereomeric salts. The salt of the desired (S)-enantiomer is selectively crystallized and separated.[6]
-
Liberation of the (S)-enantiomer: The isolated diastereomeric salt is treated with a base to liberate the free (S)-amino alcohol.
-
Demethylation: The resulting (S)-N,N-dimethylamino alcohol undergoes N-demethylation to yield (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.
-
Racemization and Recycle: The undesired (R)-enantiomer remaining in the mother liquor is racemized and recycled back into the resolution step to improve the overall process efficiency.
Analytical Methods
The purity of this compound is critical for its use in pharmaceutical synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for its analysis.
Typical RP-HPLC Method:
-
Column: A C18 or C8 stationary phase is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol) is common.[7]
-
Detection: UV detection is suitable, with a wavelength typically in the range of 215-230 nm.
-
Purpose: This method can be used to determine the purity of the compound and to quantify any process-related impurities.
Pharmacological Profile
This compound is primarily recognized as a crucial intermediate in the synthesis of Duloxetine. There is limited publicly available information regarding the specific pharmacological activities of this intermediate itself. Its structural similarity to phenoxypropanolamine beta-blockers suggests a potential for interaction with adrenergic receptors; however, to date, no specific studies have been published that detail its binding affinities or functional activities at these or other biological targets. The pharmacological effects of the final product, Duloxetine, are well-documented and stem from its potent inhibition of serotonin and norepinephrine reuptake.[2]
Conclusion
This compound is a vital chiral building block in the pharmaceutical industry, indispensable for the synthesis of the antidepressant Duloxetine. The development of efficient and highly stereoselective synthetic routes, particularly chemoenzymatic methods, has been a key focus of research to ensure the production of the enantiomerically pure intermediate. While its own pharmacological profile is not extensively studied, its role in the synthesis of a major therapeutic agent underscores its importance in medicinal chemistry and drug development. This guide provides a foundational understanding of its synthesis, characterization, and analytical control for professionals in the field.
References
- 1. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 2. Duloxetine pharmacology: profile of a dual monoamine modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-(−)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol - [sigmaaldrich.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Duloxetine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of key intermediates in the synthesis of Duloxetine, a widely used antidepressant. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing. All quantitative data is presented in clear, structured tables for straightforward comparison, and detailed methodologies for pivotal experiments are provided.
Introduction to Duloxetine
Duloxetine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2] The synthesis of this complex molecule involves several key intermediates, each with unique physical and chemical characteristics that are critical to understand for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).[3][4]
Key Intermediates in Duloxetine Synthesis
The synthesis of duloxetine typically begins with 2-acetylthiophene and proceeds through several key intermediates. This guide will focus on the following critical compounds:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one
-
(S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
-
(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
Duloxetine Synthesis Pathway
The following diagram illustrates a common synthetic route to Duloxetine, highlighting the key intermediates discussed in this guide.
Caption: A common synthetic pathway for Duloxetine.
3-Chloro-1-(thiophen-2-yl)propan-1-one
This compound is a key starting material in many duloxetine synthesis routes.[5][6] Its reactivity is characterized by the presence of a ketone group and an alkyl chloride.[6][7]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClOS | [2][5] |
| Molecular Weight | 174.65 g/mol | [2][8] |
| Appearance | Yellow oil or solid | [9] |
| Melting Point | 45.9-48.7°C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in ethyl ether | [9] |
Chemical Reactivity
-
Oxidation: Can be oxidized to form sulfoxides or sulfones.[7]
-
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.[7][10]
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines.[7]
Experimental Protocols
Synthesis via Friedel-Crafts Acylation: [7][10]
A common method for synthesizing 3-Chloro-1-(thiophen-2-yl)propan-1-one is through the Friedel-Crafts acylation of thiophene.[10]
Caption: Workflow for Friedel-Crafts Acylation.
Procedure:
-
To a solution of aluminum trichloride in anhydrous dichloromethane under a nitrogen atmosphere at 0°C, add 3-chloropropionyl chloride dropwise.[1]
-
Thiophene is then added dropwise to the reaction mixture.[1]
-
The mixture is allowed to warm to room temperature and stirred overnight.[1]
-
The reaction is quenched by the addition of ice, and the aqueous phase is extracted with dichloromethane.[1]
-
The combined organic phases are dried over magnesium sulfate, filtered, and concentrated.[1]
-
The crude product is purified by column chromatography.[1]
Characterization:
-
¹H NMR (CDCl₃): δ (ppm): 7.76 (m, 1H), 7.68 (m, 1H), 7.10 (m, 2H), 3.93 (t, 2H), 3.46 (t, 2H).[1][9]
-
¹³C NMR (CDCl₃): δ (ppm): 196.8, 144.6, 134.4, 132.5, 128.3, 41.4, 38.8.[1][9]
-
IR (film) νmax: 1645 cm⁻¹ (C=O).[9]
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one
This intermediate is formed by the amination of 3-Chloro-1-(thiophen-2-yl)propan-1-one. It is often isolated as its hydrochloride salt.[6][11]
Physical and Chemical Properties
| Property | Value (as Hydrochloride) | Reference |
| Molecular Formula | C₉H₁₄ClNOS | [11][12] |
| Molecular Weight | 219.73 g/mol | [11][12] |
| Appearance | Colorless crystalline solid | [6] |
| Melting Point | 182-184°C | [6] |
| Boiling Point | Not available | |
| Solubility | Soluble in ethanol and acetone | [6] |
Experimental Protocols
Synthesis via Mannich Reaction: [6]
Caption: Workflow for Mannich Reaction.
Procedure:
-
A mixture of 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, and a catalytic amount of concentrated hydrochloric acid in ethanol is refluxed for 1.5 hours.[6]
-
The solution is then diluted with ethanol and acetone and cooled overnight to induce crystallization.[6]
-
The resulting solid is collected by filtration to yield 3-(dimethylamino)-1-(thiophen-2-yl)-1-propanone hydrochloride.[6]
(S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol
This chiral alcohol is a crucial intermediate, as the stereochemistry of the final duloxetine molecule is established at this stage through asymmetric reduction or resolution.[13]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NOS | [9][] |
| Molecular Weight | 185.29 g/mol | [9][] |
| Appearance | White solid | [9][] |
| Melting Point | 78-80°C | [9][] |
| Boiling Point | 290.1 ± 30.0°C at 760 mmHg | [9][] |
| Density | 1.111 ± 0.06 g/cm³ | [9][] |
| Optical Rotation | [α]²⁰D = -8 to -4° (c=1 in methanol) | [15] |
Experimental Protocols
Asymmetric Reduction:
The synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine is achieved by the asymmetric reduction of 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone.[8]
Procedure:
-
Under an argon atmosphere, a chiral ruthenium catalyst, 2-propanol, a potassium tert-butoxide solution in 2-propanol, and 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone are added to a glass autoclave.[8]
-
The system is degassed and backfilled with argon several times before introducing hydrogen to a set pressure.[8]
-
The reaction is stirred at 28°C for 6 hours.[8]
-
After the reaction, the solution is concentrated, and heptane is added to precipitate the product.[8]
-
The solid is filtered and dried under reduced pressure to yield the desired product with high optical purity.[8]
HPLC Analysis for Enantiomeric Purity:
A reversed-phase HPLC method can be used for the simultaneous analysis of the ketone starting material and the alcohol product.[5][16]
-
Column: C18
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.05M phosphate buffer (pH 7.0) containing 0.02% diethylamine.[5][16]
(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
This is the penultimate intermediate before the final demethylation to duloxetine. It is formed via an O-arylation reaction.[13]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NOS | [][17] |
| Molecular Weight | 311.4 g/mol | [][17] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in DMSO | [18] |
Experimental Protocols
Synthesis via O-Arylation: [18][19]
Caption: Workflow for O-Arylation.
Procedure:
-
(S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine is dissolved in dimethylsulfoxide (DMSO).[18]
-
Sodium hydride (as a 60% dispersion in mineral oil) is slowly added with vigorous stirring.[18]
-
After stirring, 1-fluoronaphthalene is added slowly.[18]
-
The reaction mixture is heated to 60-65°C and stirred for 2.5 hours.[18]
-
The product can be isolated as its phosphate salt for improved handling and purity.[19]
Conclusion
A thorough understanding of the physical and chemical properties of duloxetine intermediates is paramount for the successful and efficient synthesis of this important pharmaceutical agent. This guide provides a consolidated resource of key data and experimental protocols to aid researchers and professionals in the field of drug development and manufacturing. The provided information on synthesis, reactivity, and analytical methods can serve as a foundation for process optimization, impurity control, and the development of robust manufacturing processes.
References
- 1. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Chloro-1-(2-thienyl)-1-propanone | C7H7ClOS | CID 7567855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | SIELC Technologies [sielc.com]
- 5. High-performance liquid chromatographic method for the simultaneous estimation of the key intermediates of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]
- 8. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]
- 9. Synthesis routes of 3-Chloro-1-(thiophen-2-yl)propan-1-one [benchchem.com]
- 10. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 11. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2003070720A1 - Preparation of n-methyl-3-hydroxy- 3-(2-thienyl)propylamine via novel thiophene derivatives containing carbamate groups as intermediates - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
A Technical Guide to the Solubility of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the synthesis of various pharmaceuticals, notably Duloxetine.[1][2] Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility and provides a generalized, robust experimental protocol for its determination.
Qualitative Solubility Data
This compound is an organic compound characterized by the presence of a hydroxyl group, a secondary amine, and a thiophene ring. These functional groups dictate its solubility profile, rendering it generally soluble in polar organic solvents and sparingly soluble in water. The qualitative solubility of this compound is summarized in the table below.
| Solvent | Solubility |
| Chloroform | Soluble[3] |
| Ethyl Acetate | Slightly Soluble[3] |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Water | Limited/Slightly Soluble |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.
2.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2.2. Procedure
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Calibration Curve Generation: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.
-
Equilibration: Add an excess amount of the compound to a vial containing a known volume of the desired solvent.
-
Saturation: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm syringe filter. Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.
-
Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value represents the solubility of the compound in the tested solvent at the specified temperature.
Visualizations
The following diagrams illustrate the role of this compound in pharmaceutical synthesis and a general workflow for solubility determination.
Caption: Role as a key pharmaceutical intermediate.
Caption: Workflow for solubility determination.
References
- 1. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 2. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents [patents.google.com]
- 3. (S)-3-(MethylaMino)-1-(2-thienyl)-1-propanol CAS#: 116539-55-0 [m.chemicalbook.com]
Spectroscopic Profile of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the compound's structure is well-defined, a complete, publicly available dataset of its spectra is limited. The NMR data presented is based on a closely related structure and may not entirely represent the specific (S)-(-) enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.22 | m | 1H | Thienyl C5-H |
| 7.00 | m | 1H | Thienyl C3-H |
| 6.94 | m | 1H | Thienyl C4-H |
| 5.25 | m | 1H | CH-OH |
| 4.5 | br s | 2H | OH, NH |
| 2.9 | m | 2H | CH₂-N |
| 2.5 | s | 3H | N-CH₃ |
| 2.1 | m | 2H | CH₂-CH₂ |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 149.3 | C | Thienyl C2 |
| 126.6 | CH | Thienyl C5 |
| 123.8 | CH | Thienyl C3 |
| 122.5 | CH | Thienyl C4 |
| 71.4 | CH | CH-OH |
| 49.7 | CH₂ | CH₂-N |
| 36.3 | CH₃ | N-CH₃ |
| 35.4 | CH₂ | CH₂-CH₂ |
Note: The NMR data is sourced from a patent for N-methylamino-1-(2-thienyl)-1-propanol and may not be specific to the (S)-(-) enantiomer.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 (broad) | O-H | Stretching |
| 3350-3310 (medium) | N-H | Stretching |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2960-2850 | C-H (aliphatic) | Stretching |
| 1600-1475 | C=C (thienyl ring) | Stretching |
| 1250-1000 | C-O | Stretching |
| 1250-1020 | C-N | Stretching |
Mass Spectrometry (MS)
Detailed experimental mass spectral data, including fragmentation patterns for this specific compound, are not widely published. For a molecule with the formula C₈H₁₃NOS, the expected molecular weight is approximately 171.26 g/mol .[2][3][4][5][6][7] A soft ionization technique would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) at m/z 171 or 172, respectively.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the analyte.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 2-4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay: 2.0 s
-
Pulse Width: Calibrated 30-45° pulse
-
Acquisition Time: 1-2 s
-
Spectral Width: 0 to 220 ppm
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Thin Film Method):
-
Take a small amount (1-2 mg) of solid this compound.
-
Dissolve the solid in a few drops of a volatile solvent (e.g., methanol or dichloromethane) in a small vial.
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean, dry surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.
-
If the resulting film is too thin (weak absorption), add another drop of the solution and repeat the evaporation process. If it is too thick (peaks are flat-topped), clean the plate and prepare a more dilute solution.
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).
Sample Preparation (for LC-MS with Electrospray Ionization):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
Data Acquisition (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is generally suitable for amino alcohols to form [M+H]⁺ ions.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
Mass Range: Scan from m/z 50 to 500.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) or the protonated molecule peak ([M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. For this molecule, potential fragments could arise from the loss of water, the cleavage of the bond between the alcohol carbon and the thienyl ring, or cleavage of the propyl chain.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of the target compound.
Caption: Relationship between molecular structure and spectroscopic properties.
References
- 1. (S)-3-(MethylaMino)-1-(2-thienyl)-1-propanol | 116539-55-0 [chemicalbook.com]
- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 3-(n-methylamino)-1-(2-thienyl)-1-propanol | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Crucial Role of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol in the Synthesis of Duloxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pivotal role of the chiral intermediate, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SSNRI), duloxetine. We will explore various synthetic strategies for obtaining this key intermediate with high enantiomeric purity, including chemoenzymatic methods and resolution techniques. Furthermore, this guide will detail the subsequent conversion of this intermediate to duloxetine through a critical nucleophilic aromatic substitution reaction. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development.
Introduction
Duloxetine, marketed under various trade names including Cymbalta, is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The therapeutic efficacy of duloxetine is primarily attributed to its (S)-enantiomer. Consequently, the stereoselective synthesis of (S)-duloxetine is of paramount importance in pharmaceutical manufacturing. A critical juncture in this synthesis is the formation of the chiral amino alcohol, this compound. The stereochemical integrity of this intermediate directly dictates the enantiomeric purity of the final active pharmaceutical ingredient (API). This guide will elucidate the synthesis of this key intermediate and its conversion to duloxetine.
Synthetic Pathways to this compound
The synthesis of this compound can be broadly categorized into two main strategies: asymmetric synthesis and resolution of a racemic mixture.
Asymmetric Synthesis via Biocatalysis
A highly efficient and environmentally friendly approach to obtaining the desired (S)-enantiomer is through the asymmetric reduction of the precursor ketone, 3-methylamino-1-(2-thienyl)-1-propanone, using biocatalysts.
One notable method involves the use of immobilized Saccharomyces cerevisiae. In a continuous reduction process within a membrane reactor, a 100% conversion of 3-N-methylamino-1-(2-thienyl)-1-propanone (5 g/L) was achieved, yielding (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with an enantiomeric excess (e.e.) exceeding 99.0%[1][2]. This method effectively overcomes product inhibition observed in batch reductions[1][2].
Another biocatalytic approach employs carbonyl reductases. For instance, a chemoenzymatic strategy utilizing a carbonyl reductase from Rhodosporidium toruloides (RtSCR9) co-expressed in E. coli with a glucose dehydrogenase for cofactor regeneration has been developed. This system achieved a high substrate loading (1000 mM) and resulted in the synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a precursor to the target intermediate, with excellent enantioselectivity[2][3].
Resolution of Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol
A classical chemical approach involves the synthesis of a racemic mixture of 3-(N-methylamino)-1-(2-thienyl)-1-propanol, followed by resolution to isolate the desired (S)-enantiomer. A common resolving agent is (S)-mandelic acid. The resolution process involves the formation of diastereomeric salts, which can be separated by crystallization. Following separation, the desired enantiomer is liberated from the salt. This method can yield (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol with an enantiomeric excess of 100% after a single recrystallization[3][4].
Conversion to Duloxetine: Nucleophilic Aromatic Substitution
The final step in the synthesis of duloxetine involves the coupling of this compound with 1-fluoronaphthalene. This reaction is a nucleophilic aromatic substitution where the alkoxide, formed by deprotonating the hydroxyl group of the amino alcohol, displaces the fluoride from the naphthalene ring.
The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) in the presence of a strong base like sodium hydride or potassium tert-butoxide. The use of sodium hydride in DMSO has been reported to give duloxetine in an 88% yield[5].
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthetic methods.
Table 1: Asymmetric Synthesis of this compound
| Biocatalyst | Substrate | Substrate Concentration | Conversion | Enantiomeric Excess (e.e.) | Reference |
| Immobilized Saccharomyces cerevisiae CGMCC No. 2230 | 3-N-methylamino-1-(2-thienyl)-1-propanone | 5 g/L | 100% | >99.0% | [1][2] |
| Candida tropicalis PBR-2 | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | 1 g/L | >80% | >99% | [4] |
Table 2: Overall Yield of Duloxetine Synthesis
| Synthetic Strategy | Starting Material | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| Chemoenzymatic (RtSCR9) | 2-acetylthiophene | 60.2% | >98.5% | [2][3] |
| Nucleophilic Substitution | This compound | 88% | Not specified | [5] |
Experimental Protocols
Asymmetric Reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone using Immobilized Saccharomyces cerevisiae
a) Immobilization of Saccharomyces cerevisiae (General Procedure): A liquid-core sodium alginate/chitosan/sodium alginate microcapsule system is used for immobilization. Optimal conditions include 90% chitosan deacetylation, a molecular weight of 30,000-50,000, a chitosan concentration of 5.0 g/L, and a pH 6.0 citrate buffer solution[1][2].
b) Asymmetric Reduction: The reduction is carried out in a membrane reactor under continuous flow. The reaction conditions are maintained at pH 6.0, 30 °C, and 180 rpm[1][2]. A solution of 3-N-methylamino-1-(2-thienyl)-1-propanone (5 g/L) is continuously fed into the reactor containing the immobilized yeast cells[1][2]. The product stream is collected and purified to yield (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol.
Synthesis of Duloxetine via Nucleophilic Aromatic Substitution
a) Formation of the Alkoxide: In a reaction vessel, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon). To this suspension, add a solution of this compound in DMSO dropwise at room temperature (20 °C)[5].
b) Nucleophilic Substitution: After the initial reaction to form the alkoxide, heat the mixture to 30-40 °C[5]. A solution of 1-fluoronaphthalene in DMSO is then added dropwise over approximately 30 minutes[5]. The reaction mixture is then heated to 40-50 °C to drive the substitution reaction to completion[5].
c) Work-up and Isolation: Upon completion of the reaction, the mixture is cooled and quenched with water. The product is extracted with an organic solvent (e.g., toluene). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield crude duloxetine.
d) Salt Formation: The crude duloxetine free base is dissolved in a suitable solvent such as isopropyl acetate. Anhydrous hydrogen chloride (either as a gas or a solution in a suitable solvent) is then added to precipitate duloxetine hydrochloride[5]. The resulting solid is collected by filtration, washed, and dried.
Visualizations
Synthetic Pathway of Duloxetine
Caption: Overall synthetic pathway of Duloxetine.
Experimental Workflow for Nucleophilic Substitution
Caption: Experimental workflow for the final step of Duloxetine synthesis.
Conclusion
The synthesis of the chiral intermediate this compound is a critical step in the efficient and stereoselective production of duloxetine. Both biocatalytic asymmetric synthesis and chemical resolution methods offer viable pathways to obtain this key intermediate with high enantiomeric purity. The subsequent nucleophilic aromatic substitution with 1-fluoronaphthalene provides a direct route to the final duloxetine molecule. The methodologies and data presented in this guide offer a comprehensive overview for professionals engaged in the research and development of this important antidepressant. The choice of synthetic route will ultimately depend on factors such as cost, scalability, and environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol: Discovery, Synthesis, and Role in the Development of Duloxetine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the pivotal chiral intermediate, (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, and its evolution into the widely used serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. This document details the key scientific milestones, experimental methodologies, and pharmacological data that underpin its development.
Introduction and Historical Context
This compound emerged as a molecule of significant interest due to its crucial role as a precursor in the synthesis of duloxetine, a blockbuster antidepressant marketed as Cymbalta® by Eli Lilly and Company. The quest for novel antidepressants with improved efficacy and tolerability profiles over existing treatments like tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) drove the research that ultimately led to the development of dual-reuptake inhibitors.
The story of duloxetine begins with researchers at Eli Lilly and Company. The initial patent for a series of 3-aryloxy-3-substituted propanamines, which included the racemic form of duloxetine, was filed in the late 1980s. Subsequent research focused on resolving the enantiomers and identifying the more active stereoisomer. This led to the selection of the (S)-enantiomer, later named duloxetine, for further development due to its potent inhibition of both serotonin and norepinephrine reuptake. Duloxetine was first approved for medical use in the United States in 2004 for the treatment of major depressive disorder.[1][2][3]
Physicochemical and Pharmacological Properties of Duloxetine
Duloxetine is a potent SNRI that exhibits a high affinity for both the serotonin (SERT) and norepinephrine (NET) transporters. Its dual mechanism of action is believed to contribute to its broad efficacy in treating not only depression but also anxiety disorders and various pain conditions.
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize key quantitative data for duloxetine.
| Parameter | Value | Reference(s) |
| Binding Affinity (Ki) | ||
| Human SERT | 0.8 nM | [4][5] |
| Human NET | 7.5 nM | [4][5] |
| Transporter Occupancy | ||
| SERT (at 20-60 mg) | 71.3% - 81.8% | [6] |
| NET (at 20-60 mg) | 29.7% - 40.0% | [6] |
| Pharmacokinetics | ||
| Bioavailability | ~50% | [3] |
| Elimination Half-life | 10-12 hours | [3] |
| Time to Peak Plasma (Tmax) | ~6 hours | [3] |
| Protein Binding | >95% | [3] |
Synthesis of this compound and Duloxetine
The synthesis of enantiomerically pure this compound has been a key focus of research and process development. Various strategies have been employed, including classical resolution of racemic mixtures and asymmetric synthesis.
Experimental Protocols
This method involves the synthesis of a racemic precursor, followed by resolution to isolate the desired (S)-enantiomer. The undesired (R)-enantiomer can be racemized and recycled, improving the overall efficiency of the process. A representative protocol is outlined below.[7]
-
Mannich Reaction: 2-Acetylthiophene is reacted with dimethylamine and formaldehyde to produce 3-(dimethylamino)-1-(2-thienyl)-1-propanone.
-
Reduction: The resulting ketone is reduced to the corresponding racemic alcohol, (±)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, using a reducing agent such as sodium borohydride.
-
Resolution: The racemic alcohol is resolved using a chiral resolving agent, such as mandelic acid, to form diastereomeric salts. The salt containing the (S)-enantiomer is selectively crystallized.
-
Liberation of the Free Base: The diastereomeric salt is treated with a base to liberate the enantiomerically pure (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.
-
N-Demethylation: The tertiary amine is converted to the secondary amine, this compound. This can be achieved through methods such as reaction with phenyl chloroformate followed by hydrolysis.[8]
Chemoenzymatic approaches offer a more direct route to the desired enantiomer, often with high enantioselectivity.
-
Substrate Preparation: 3-(N-methylamino)-1-(2-thienyl)-1-propanone is prepared.
-
Asymmetric Reduction: The ketone is subjected to asymmetric reduction using a biocatalyst. For example, immobilized Saccharomyces cerevisiae or a specific carbonyl reductase can be used to stereoselectively reduce the ketone to this compound with high enantiomeric excess.[9][10]
-
Reaction Conditions (using S. cerevisiae): The reaction is typically carried out in a buffered aqueous medium at a controlled pH (e.g., 6.0) and temperature (e.g., 30°C).[9]
-
Conversion to Duloxetine
The final step in the synthesis of duloxetine involves the reaction of this compound with 1-fluoronaphthalene in the presence of a base to form the naphthyl ether linkage.[11][12]
Mechanism of Action and Signaling Pathways
Duloxetine exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[13]
Synaptic Mechanism of Action
Caption: Synaptic mechanism of Duloxetine action.
Downstream Signaling Effects
The sustained increase in synaptic serotonin and norepinephrine levels leads to adaptive changes in downstream signaling pathways. This includes the modulation of intracellular second messengers and regulation of gene expression, which are thought to be responsible for the therapeutic effects of long-term treatment. One important downstream effect is the potential modulation of brain-derived neurotrophic factor (BDNF) and long-term potentiation (LTP), which are crucial for synaptic plasticity and neuronal health.[14][15][16]
Caption: Downstream signaling cascade of SNRI action.
Discovery and Development Workflow
The development of duloxetine followed a structured workflow from initial discovery to clinical application.
Caption: Drug discovery and development workflow for Duloxetine.
Conclusion
The journey of this compound from a chiral intermediate to the cornerstone of the blockbuster drug duloxetine is a testament to the intricate process of modern drug discovery and development. Its history highlights the importance of stereochemistry in pharmacology and the continuous effort to develop more effective and safer treatments for neuropsychiatric disorders. This guide has provided a detailed technical overview for researchers and professionals in the field, summarizing the critical data and methodologies that have defined its significance.
References
- 1. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Duloxetine - Wikipedia [en.wikipedia.org]
- 4. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 12. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents [patents.google.com]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
The Thiophene Ring in Duloxetine Precursors: A Cornerstone of Biological Activity and Metabolic Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the treatment of major depressive disorder and neuropathic pain. Its chemical architecture, featuring a thiophene ring, is critical to its therapeutic efficacy and safety profile. This technical guide delves into the profound biological significance of the thiophene moiety in duloxetine and its precursors. We will explore its integral role in the drug's structure-activity relationship (SAR), its contribution to metabolic stability, and its influence on the overall pharmacological profile. This document will provide detailed experimental protocols for key assays, present quantitative data in structured tables, and utilize visualizations to elucidate complex pathways and workflows, offering a comprehensive resource for professionals in drug discovery and development.
Introduction: The Structural Significance of the Thiophene Ring
The duloxetine molecule is chemically designated as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine. The presence of the thiophene ring is not incidental; it is a deliberate and crucial component of the molecular scaffold, introduced early in the synthetic pathway, typically starting from 2-acetylthiophene.[1][2] This heterocyclic aromatic ring system serves several key functions:
-
Structural Rigidity and Conformation: The thiophene ring provides a rigid anchor for the side chain, influencing the overall three-dimensional conformation of the molecule. This specific spatial arrangement is critical for its high-affinity binding to the serotonin (SERT) and norepinephrine (NET) transporters.[3]
-
Bioisosteric Replacement: In medicinal chemistry, the thiophene ring is often employed as a bioisostere of a phenyl ring. This substitution can modulate the electronic properties and metabolic stability of a molecule while maintaining or enhancing its biological activity.[3]
-
Metabolic Inertness: As will be discussed in detail, the thiophene ring in duloxetine is remarkably stable and not a primary site of metabolic breakdown. This contrasts with the naphthyl ring, which undergoes extensive oxidation.[4][5] This metabolic stability contributes to a more predictable pharmacokinetic profile and potentially reduces the risk of reactive metabolite formation often associated with thiophene-containing compounds.[4]
Synthesis of Duloxetine: The Thiophene Precursor at the Core
The synthesis of duloxetine invariably begins with a thiophene-containing precursor, underscoring the ring's foundational role. A common synthetic route starts with 2-acetylthiophene.[1][2]
Biological Significance and Mechanism of Action
Duloxetine exerts its therapeutic effects by potently inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.[6]
Binding Affinity and Transporter Occupancy
The affinity of duloxetine for SERT and NET is a key determinant of its potency. The thiophene ring, in concert with the naphthyloxy moiety, contributes to the optimal conformation for high-affinity binding to these transporters.
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| Duloxetine | Human SERT | 0.8 | [7] |
| Duloxetine | Human NET | 7.5 | [7] |
Table 1: Binding Affinities of Duloxetine for Serotonin and Norepinephrine Transporters.
Signaling Pathway of SNRI Action
The inhibition of SERT and NET by duloxetine initiates a cascade of downstream signaling events that are believed to underlie its antidepressant and analgesic effects. While the immediate effect is an increase in synaptic monoamine levels, the long-term therapeutic benefits are associated with neuroplastic changes in the brain.[8]
Metabolic Profile: The Inert Nature of the Thiophene Ring
The metabolism of duloxetine is extensive, with the majority of the drug being biotransformed in the liver.[9] However, a critical aspect of its metabolic profile is the relative inertness of the thiophene ring towards enzymatic modification.
Primary Sites of Metabolism
In vitro studies using human liver microsomes have demonstrated that the primary route of duloxetine metabolism is oxidation of the naphthyl ring, followed by conjugation.[4][9] The major metabolites are glucuronide and sulfate conjugates of hydroxylated duloxetine.
Implications for Safety
The metabolic stability of the thiophene ring in duloxetine is a significant factor in its safety profile. Thiophene rings in some other drugs can be metabolized to reactive thiophene-S-oxides or epoxides, which can lead to hepatotoxicity.[4] In the case of duloxetine, the hepatotoxicity observed in rare cases is thought to be associated with the epoxidation of the naphthyl ring, rather than bioactivation of the thiophene moiety.[4] This underscores the importance of the overall molecular context in determining the metabolic fate of a particular structural motif.
Pharmacokinetic Properties
The pharmacokinetic profile of duloxetine is well-characterized, with predictable absorption, distribution, metabolism, and excretion.
| Parameter | Value | Reference |
| Cmax (after 60 mg dose) | ~30-40 ng/mL | [10] |
| Tmax | ~6 hours | [10] |
| Elimination Half-life | ~12 hours | [11] |
| Protein Binding | >90% | [11] |
| Major Metabolites | 4-hydroxy duloxetine glucuronide, 5-hydroxy-6-methoxy duloxetine sulfate | [9] |
| Primary Route of Excretion | Renal (as metabolites) | [9] |
Table 2: Pharmacokinetic Parameters of Duloxetine in Humans.
Structure-Activity Relationship (SAR)
While comprehensive quantitative SAR data for duloxetine analogues with systematic modifications of the thiophene ring are not widely available in the public domain, some key insights can be drawn:
-
Essentiality of the Thiophene Ring: The synthesis of duloxetine and its analogues consistently utilizes a thiophene-containing starting material, indicating its fundamental role in achieving the desired pharmacological activity.
-
Bioisosteric Nature: The thiophene ring serves as a successful bioisostere for a phenyl ring, contributing to the overall electronic and conformational properties required for potent SERT and NET inhibition.[3]
-
Modulation of Activity through Substitution: Studies on other thiophene-containing SNRIs have shown that substitution on the thiophene ring can modulate the potency and selectivity for SERT and NET.[12] For instance, the introduction of different substituents on the thiophene ring of a tricyclic analogue resulted in compounds with varying selectivity profiles, from NET-selective to SERT-selective and mixed inhibitors.[12]
-
Derivatization Studies: One study involved the synthesis of duloxetine derivatives where the naphthyl group was replaced with other pharmacophores known for 5-HT1A antagonism. Many of these new compounds, which retained the core thiophene structure, exhibited better activity than duloxetine in preclinical models.[13] This suggests that the thiophene-propylamine core is a robust scaffold for the development of novel CNS-active agents.
Experimental Protocols
Synthesis of (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (Duloxetine)
This protocol is a generalized procedure based on common synthetic routes.[1][2]
-
Step 1: Mannich Reaction. To a solution of 2-acetylthiophene in a suitable solvent (e.g., ethanol), add dimethylamine hydrochloride and paraformaldehyde. Heat the mixture to reflux for several hours. After cooling, the product, 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, is isolated by filtration.
-
Step 2: Reduction. The ketone from Step 1 is reduced to the corresponding racemic alcohol using a reducing agent such as sodium borohydride in a suitable solvent (e.g., methanol).
-
Step 3: Resolution. The racemic alcohol is resolved using a chiral resolving agent, such as (S)-(+)-mandelic acid, in a suitable solvent (e.g., ethanol). The diastereomeric salt of the (S)-alcohol is selectively crystallized and then neutralized to yield the enantiomerically pure (S)-alcohol.
-
Step 4: Etherification. The (S)-alcohol is reacted with 1-fluoronaphthalene in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent (e.g., dimethylformamide or dimethyl sulfoxide) to form (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine.
-
Step 5: Demethylation. The tertiary amine from Step 4 is demethylated to the secondary amine, duloxetine. This can be achieved by reaction with a reagent such as phenyl chloroformate followed by hydrolysis.
-
Step 6: Salt Formation. The resulting duloxetine free base is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ethyl acetate).
In Vitro SERT Binding Assay
This protocol is adapted from standard procedures for radioligand binding assays.[14][15]
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a radioligand such as [3H]citalopram (at a concentration close to its Kd) and varying concentrations of the test compound (e.g., duloxetine precursor).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol is a representative method for assessing the inhibition of norepinephrine reuptake.
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
Assay Procedure: Plate the cells in a 96-well plate. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with varying concentrations of the test compound for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the reuptake by adding [3H]norepinephrine to the wells.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer.
-
Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of norepinephrine reuptake for each concentration of the test compound and determine the IC50 value.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a compound.[9][16]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound (e.g., a duloxetine precursor), and a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this plot, determine the half-life (t1/2) and calculate the intrinsic clearance of the compound.
Conclusion
The thiophene ring in duloxetine precursors is far more than a simple aromatic scaffold; it is a critical determinant of the drug's biological activity and safety profile. Its role in establishing the correct molecular conformation for high-affinity binding to SERT and NET is paramount to its efficacy as a dual reuptake inhibitor. Furthermore, its notable metabolic stability, particularly in contrast to the naphthyl ring, contributes to a favorable pharmacokinetic profile and mitigates the risk of toxicity from reactive metabolites. A thorough understanding of the biological significance of the thiophene ring provides a valuable framework for the rational design of new, improved, and safer CNS-active agents built upon this privileged heterocyclic core. This guide has provided a comprehensive overview of this topic, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams, to serve as a valuable resource for the scientific community.
References
- 1. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible time-dependent inhibition of cytochrome P450 enzymes by duloxetine and inertness of its thiophene ring towards bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of glutathione conjugates of duloxetine by mass spectrometry and evaluation of in silico approaches to rationalize the site of conjugation for thiophene containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationships of novel selective norepinephrine and dual serotonin/norepinephrine reuptake inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Design, synthesis and antidepressive activity of duloxetine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mttlab.eu [mttlab.eu]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, a widely used antidepressant. The stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug. This document outlines two primary methodologies for the synthesis of the (S)-enantiomer: asymmetric biocatalytic reduction and chemical resolution of a racemic mixture.
Synthetic Pathways Overview
Two effective strategies for the synthesis of this compound are presented:
-
Route A: Asymmetric Biocatalytic Reduction: This chemoenzymatic approach utilizes a whole-cell biocatalyst, such as Saccharomyces cerevisiae, or an isolated dehydrogenase enzyme to directly produce the desired (S)-enantiomer from the corresponding ketone precursor with high enantioselectivity.[1][2][3]
-
Route B: Chemical Synthesis and Resolution: This classic chemical approach involves the synthesis of a racemic mixture of the amino alcohol, followed by resolution of the enantiomers using a chiral resolving agent.[4][5]
Logical Relationship of Synthetic Pathways
Caption: Synthetic routes to this compound.
Data Presentation
Table 1: Comparison of Synthetic Protocols
| Parameter | Asymmetric Biocatalytic Reduction | Chemical Resolution |
| Starting Material | 3-N-Methylamino-1-(2-thienyl)-1-propanone | (±)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol |
| Key Reagent/Catalyst | Immobilized Saccharomyces cerevisiae[1][2] | (S)-Mandelic Acid[4][5] |
| Conversion/Yield | 100% Conversion[1][3] | 66% Yield (from crude salt)[5] |
| Enantiomeric Excess (e.e.) | > 99.0%[1][3] | 99.9%[5] |
| Key Advantage | High enantioselectivity, mild conditions | Well-established classical method |
| Key Disadvantage | Requires biocatalyst preparation | Theoretical max yield of 50% per resolution cycle |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Biocatalytic Reduction
This protocol is based on the use of immobilized Saccharomyces cerevisiae for the asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone.[1][2]
Materials:
-
3-N-Methylamino-1-(2-thienyl)-1-propanone
-
Saccharomyces cerevisiae (e.g., CGMCC No. 2230)
-
Culture medium (glucose, yeast extract, peptone, etc.)
-
Immobilization agents (e.g., sodium alginate, chitosan)
-
Citrate buffer (pH 6.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Shaker incubator
-
Bioreactor (batch or membrane)
-
Centrifuge
-
pH meter
-
Standard laboratory glassware
Experimental Workflow:
Caption: Workflow for the biocatalytic synthesis of the target compound.
Procedure:
-
Cell Culture and Immobilization:
-
Asymmetric Reduction:
-
Prepare a reaction mixture containing the 3-N-methylamino-1-(2-thienyl)-1-propanone substrate (e.g., 5 g/L) in a suitable buffer (e.g., citrate buffer, pH 6.0).[1]
-
Add the immobilized yeast cells to the reaction mixture.
-
Incubate the reaction at 30°C with agitation (e.g., 180 rpm).[1]
-
For continuous reduction and to avoid product inhibition, a membrane reactor can be employed to separate the product from the biocatalyst.[1]
-
-
Work-up and Purification:
-
Monitor the reaction for completion (100% conversion) using an appropriate analytical technique such as HPLC.
-
Once complete, separate the immobilized cells from the reaction medium by filtration or centrifugation. The cells can be washed and potentially reused.[1]
-
Extract the aqueous medium with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Expected Outcome: This method can achieve complete conversion of the substrate with an enantiomeric excess exceeding 99.0% for the (S)-enantiomer.[1][3]
Protocol 2: Synthesis via Chemical Resolution
This protocol involves the resolution of racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol using (S)-mandelic acid.[5]
Materials:
-
(±)-3-(N-methylamino)-1-(2-thienyl)-1-propanol (racemic mixture)
-
(S)-Mandelic acid
-
2-Butanol
-
Water
-
Toluene
-
Aqueous sodium hydroxide solution
-
Seed crystals of (S)-MMAA·(S)-mandelic acid monohydrate (optional but recommended)
Equipment:
-
Reaction vessel with heating and cooling capabilities
-
Stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Diastereomeric Salt:
-
Charge the reaction vessel with (±)-3-(N-methylamino)-1-(2-thienyl)-1-propanol (1.0 equivalent), 2-butanol, and water.
-
Add (S)-mandelic acid (1.0 equivalent) to the mixture.[5]
-
Heat the mixture to dissolve all solids, forming a clear solution.
-
Gradually cool the solution (e.g., to 35°C). If available, add a small amount of seed crystals of (S)-MMAA·(S)-mandelic acid monohydrate to induce crystallization.[5]
-
Continue cooling (e.g., to 20°C) to allow for complete precipitation of the diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Filter the precipitated crystals and wash with a cold solvent.
-
Dry the crystals to yield the (S)-MMAA·(S)-mandelic acid monohydrate salt.
-
-
Liberation of the Free Base:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., toluene).
-
Add an aqueous base (e.g., NaOH solution) to adjust the pH to >12, liberating the free amine.
-
Separate the organic layer. Extract the aqueous layer again with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Final Purification:
-
Concentrate the organic solution under reduced pressure.
-
Dissolve the resulting residue in hot toluene and cool slowly to induce crystallization. Seeding may be beneficial.[5]
-
Filter the precipitated crystals and dry to obtain the final product, this compound.
-
Expected Outcome: This procedure can yield the desired (S)-enantiomer with high optical purity (e.g., 99.9% e.e.) in good yield (e.g., 66% based on the crude salt).[5]
References
- 1. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
Application Notes and Protocols for the Chemoenzymatic Synthesis of (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol
Introduction
(S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SSNRI) duloxetine, a widely used antidepressant. The stereochemistry at the C1 position is critical for the pharmacological activity of duloxetine, making enantiomerically pure this compound a highly sought-after precursor. Chemoenzymatic synthesis offers a powerful and sustainable approach to produce this key intermediate with high optical purity, often under mild reaction conditions.
This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound, primarily focusing on the asymmetric enzymatic reduction of a prochiral ketone precursor.
Core Principles
The primary chemoenzymatic strategy involves two key stages:
-
Chemical Synthesis of the Prochiral Ketone Precursor: A suitable ketone, such as 3-(methylamino)-1-(2-thienyl)-1-propanone, is synthesized using established organic chemistry methods.
-
Enzymatic Asymmetric Reduction: The prochiral ketone is enantioselectively reduced to the desired (S)-alcohol using a carbonyl reductase or a dehydrogenase enzyme. This step is the cornerstone of the chemoenzymatic approach, ensuring high enantiomeric excess (ee).
An alternative strategy involves the enzymatic resolution of a racemic mixture of 3-(N-methylamino)-1-(2-thienyl)-1-propanol.
Data Presentation
Table 1: Performance of Various Carbonyl Reductases in the Asymmetric Reduction
| Enzyme Source | Substrate | Substrate Conc. (mM) | Co-factor Regeneration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Rhodosporidium toruloides (RtSCR9) | 3-(dimethylamino)-1-(2-thienyl)-1-propanone | 1000 | Glucose Dehydrogenase (GDH) | >99 | >99.9 (S) | [1] |
| Lactobacillus brevis | 3-chloro-1-(thien-2-yl)propan-1-one | 1-50 g/L | NADH/NADPH | N/A | >85 (S) | [2] |
| Saccharomyces cerevisiae (immobilized) | 3-N-methylamino-1-(2-thienyl)-1-propanone | N/A | N/A | High | N/A | [3] |
Table 2: Yields for Chemical Synthesis and Resolution Steps
| Reaction Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Mannich Reaction & Reduction | 2-acetylthiophene | (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | 79 (overall) | Racemic | [1] |
| Resolution with (S)-mandelic acid | (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | N/A | 93 | [1] |
| Alkaline Hydrolysis after Demethylation | (S)-6 (ethyl carbamate intermediate) | (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol | 75 | 100 (after recrystallization) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Methylamino)-1-(2-thienyl)-1-propanone Hydrochloride (Ketone Precursor)
This protocol describes a common chemical route to the ketone precursor.
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Methylamine (solution in ethanol or water)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Friedel-Crafts Acylation:
-
To a cooled (0 °C) suspension of anhydrous AlCl₃ in DCM, add 3-chloropropionyl chloride dropwise under an inert atmosphere.
-
Stir the mixture for 15 minutes, then add thiophene dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture carefully onto crushed ice and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain crude 3-chloro-1-(2-thienyl)-1-propanone.
-
-
Amination:
-
Dissolve the crude 3-chloro-1-(2-thienyl)-1-propanone in a suitable solvent like ethanol.
-
Add an excess of methylamine solution and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
-
Salt Formation and Purification:
-
Dissolve the residue in a suitable solvent (e.g., isopropanol) and acidify with HCl (e.g., ethereal HCl or concentrated HCl) to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum to yield 3-(methylamino)-1-(2-thienyl)-1-propanone hydrochloride.
-
Protocol 2: Chemoenzymatic Asymmetric Reduction of 3-(Methylamino)-1-(2-thienyl)-1-propanone
This protocol outlines the enzymatic reduction using a carbonyl reductase with a cofactor regeneration system.
Materials:
-
3-(Methylamino)-1-(2-thienyl)-1-propanone hydrochloride
-
Carbonyl reductase (e.g., from Rhodosporidium toruloides)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
NADP⁺ or NAD⁺ (depending on enzyme specificity)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate or other suitable extraction solvent
-
Sodium hydroxide (NaOH) for basification
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add D-glucose, NADP⁺, and the ketone precursor. Adjust the pH to the optimal range for the enzymes (typically 6.5-7.5).
-
Add the glucose dehydrogenase and carbonyl reductase enzymes.
-
-
Enzymatic Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess.
-
-
Work-up and Purification:
-
Once the reaction is complete, basify the mixture with NaOH solution to a pH of approximately 10.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Mandatory Visualizations
Caption: Overall workflow for the chemoenzymatic synthesis.
Caption: Enzymatic reduction with cofactor regeneration.
References
Asymmetric Synthesis of Duloxetine Intermediate M2157: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duloxetine, an antidepressant marketed under various trade names, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI). The key to its therapeutic efficacy lies in its (S)-enantiomer. The asymmetric synthesis of the pivotal chiral intermediate, (S)-N-methyl-3-hydroxy-3-(2-thienyl)propanamine (a compound often referred to by identifiers such as M2157 in developmental contexts), is therefore a critical step in the manufacturing process. This document provides detailed application notes and protocols for several prominent asymmetric methods for the synthesis of this intermediate, aimed at researchers, scientists, and drug development professionals. The methodologies covered include asymmetric transfer hydrogenation, catalytic hydrogenation, and biocatalytic reduction, offering a range of options depending on the desired scale, cost, and environmental impact.
Key Synthetic Strategies
The asymmetric synthesis of the duloxetine intermediate primarily focuses on the enantioselective reduction of a prochiral ketone precursor, 3-(methylamino)-1-(2-thienyl)propan-1-one or its N,N-dimethyl analogue. The main strategies to achieve high enantioselectivity are:
-
Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral catalyst to transfer hydrogen from a simple hydrogen donor (e.g., formic acid or isopropanol) to the ketone. It is often favored for its operational simplicity, avoiding the need for high-pressure hydrogenation equipment.
-
Catalytic Hydrogenation: This classic approach involves the use of molecular hydrogen and a chiral metal catalyst, typically based on rhodium or iridium, to achieve the enantioselective reduction. It is highly efficient and can provide excellent enantioselectivity.
-
Biocatalytic Reduction: This "green chemistry" approach employs enzymes or whole microorganisms, such as Saccharomyces cerevisiae (baker's yeast), to perform the enantioselective reduction. This method is lauded for its high selectivity and mild reaction conditions.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following table summarizes quantitative data for the different synthetic approaches to provide a clear comparison of their efficiencies.
| Method | Catalyst/Biocatalyst | Precursor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages |
| Asymmetric Transfer Hydrogenation | Cp*RhCl[(S,S)-TsDPEN] | 2-Tosyloxy-1-(2-thiophenyl)ethanone | Ethyl acetate | 95 | 95 | Operational simplicity, avoids high-pressure H₂.[1][2] |
| Catalytic Hydrogenation | Rhodium and (2R, 4R)-4-(dicyclohexylphosphino)-2-(diphenyl-phosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | Isopropanol | 99 | 94 (up to 99 after recrystallization) | High yield and enantioselectivity, well-established industrial application.[3] |
| Biocatalytic Reduction | Immobilized Saccharomyces cerevisiae CGMCC No. 2230 | 3-N-methylamino-1-(2-thienyl)-1-propanone | Water (buffer) | >99 | >99 | Environmentally friendly, high selectivity, mild conditions.[4][5][6] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using Cp*RhCl[(S,S)-TsDPEN]
This protocol is adapted from a facile synthesis of (S)-duloxetine.[1][2]
Materials:
-
2-Tosyloxy-1-(2-thiophenyl)ethanone
-
Cp*RhCl[(S,S)-TsDPEN] (pentamethylcyclopentadienyl rhodium chloride [(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine])
-
Formic acid/Triethylamine (5:2 molar ratio azeotrope)
-
Ethyl acetate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Boran-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF)
-
1,1'-Carbonyldiimidazole (CDI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Methyl iodide (MeI)
-
Sodium hydride (NaH)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Asymmetric Transfer Hydrogenation:
-
To a solution of 2-tosyloxy-1-(2-thiophenyl)ethanone (10 mmol) in ethyl acetate (20 mL), add Cp*RhCl[(S,S)-TsDPEN] (0.02 mmol, S/C ratio = 500).
-
Add the formic acid/triethylamine azeotrope (2 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Upon completion (monitored by TLC), quench the reaction and perform an aqueous work-up.
-
Purify the crude product by flash column chromatography to yield (S)-2-tosyloxy-1-(2-thiophenyl)ethanol.
-
-
Subsequent Transformations to M2157:
-
The resulting (S)-2-tosyloxy-1-(2-thiophenyl)ethanol is then converted to the target intermediate through a series of steps including cyanation, reduction of the nitrile, formation of a cyclic carbamate, N-methylation, and finally hydrolysis to yield (S)-N-methyl-3-hydroxy-3-(2-thienyl)propanamine.[1][2]
-
Protocol 2: Catalytic Hydrogenation using a Chiral Rhodium-Phosphine Complex
This protocol describes a highly efficient catalytic asymmetric hydrogenation.
Materials:
-
3-(Dimethylamino)-1-(2-thienyl)-1-propanone
-
Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., (2R, 4R)-4-(dicyclohexylphosphino)-2-(diphenyl-phosphino-methyl)-N-methyl-aminocarbonyl-pyrrolidine)
-
Isopropanol
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, charge an autoclave with the rhodium precursor and the chiral phosphine ligand in isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Hydrogenation:
-
Add a solution of 3-(dimethylamino)-1-(2-thienyl)-1-propanone in isopropanol to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3 MPa).
-
Heat the reaction to the specified temperature (e.g., 40 °C) and stir until the reaction is complete (monitored by HPLC).
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization to obtain the highly enantiomerically pure (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol.
-
Protocol 3: Biocatalytic Reduction using Immobilized Saccharomyces cerevisiae
This protocol outlines an environmentally benign method for the synthesis of the duloxetine intermediate.[4][6]
Materials:
-
Saccharomyces cerevisiae (e.g., CGMCC No. 2230)
-
Immobilization matrix components (e.g., sodium alginate, chitosan)
-
Culture medium
-
3-N-methylamino-1-(2-thienyl)-1-propanone
-
Phosphate buffer (pH 6.0)
-
Glucose (as a co-substrate for cofactor regeneration)
Procedure:
-
Immobilization of Yeast Cells:
-
Cultivate the Saccharomyces cerevisiae cells.
-
Immobilize the harvested cells in a suitable matrix, such as sodium alginate/chitosan microcapsules, to enhance reusability and stability.
-
-
Bioreduction:
-
In a bioreactor, add the immobilized yeast cells to a phosphate buffer (pH 6.0).
-
Add the substrate, 3-N-methylamino-1-(2-thienyl)-1-propanone, and glucose.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and agitation (e.g., 180 rpm).
-
Monitor the reaction progress by HPLC until complete conversion of the substrate.
-
-
Product Isolation:
-
Separate the immobilized cells from the reaction medium by filtration.
-
Extract the product from the aqueous medium using an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Asymmetric Synthesis Pathways of Duloxetine Intermediate M2157
Caption: Overview of major asymmetric synthesis routes to the duloxetine intermediate M2157.
Experimental Workflow for Biocatalytic Reduction
Caption: A typical experimental workflow for the biocatalytic synthesis of M2157.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mannich Reaction of 3-amino-1-(2-thienyl)-1-propanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone in organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. This three-component condensation reaction, involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, yields β-amino carbonyl compounds known as Mannich bases. These structures are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules, including pharmaceuticals and natural products.
Derivatives of 3-amino-1-(2-thienyl)-1-propanone, synthesized via the Mannich reaction with 2-acetylthiophene as the active hydrogen component, represent a class of compounds with considerable therapeutic potential. The thiophene ring is a well-established bioisostere of the benzene ring and is a key structural motif in numerous approved drugs. The introduction of various amino functionalities through the Mannich reaction allows for the systematic exploration of structure-activity relationships (SAR), leading to the development of novel drug candidates with diverse pharmacological activities, including anticancer and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of a series of 3-amino-1-(2-thienyl)-1-propanone derivatives.
Applications in Drug Development
Mannich bases derived from 2-acetylthiophene have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of thiophene-containing Mannich bases against various human cancer cell lines. The introduction of different aminomethyl groups can significantly influence their potency and selectivity. For instance, derivatives have shown activity against breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines.[1][2] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity: The structural features of these Mannich bases also confer antimicrobial properties. They have been investigated for their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4][5] The presence of the thiophene moiety, combined with the basic amino group, is believed to contribute to their ability to disrupt microbial cell integrity and function.
Intermediate for Pharmaceutical Synthesis: A notable application of a specific derivative, 3-methylamino-1-(2-thienyl)-1-propanone, is its role as a key intermediate in the synthesis of the antidepressant drug Duloxetine®.[6] This underscores the industrial relevance of this class of compounds.
Experimental Protocols
General Synthesis of 3-amino-1-(2-thienyl)-1-propanone Derivatives
This protocol describes a general method for the synthesis of 3-amino-1-(2-thienyl)-1-propanone hydrochlorides via the Mannich reaction.
Materials:
-
2-Acetylthiophene
-
Paraformaldehyde
-
Secondary amine (e.g., piperidine, morpholine, N-methylpiperazine, substituted anilines)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in ethanol.
-
To this solution, add the desired secondary amine (1 equivalent) and paraformaldehyde (1.2 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add diethyl ether to the concentrated solution to precipitate the hydrochloride salt of the Mannich base.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the pure product.
Characterization: The synthesized compounds should be characterized by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR: To identify the characteristic functional groups (e.g., C=O, C-N, C-S).
-
Mass Spectrometry: To determine the molecular weight of the compound.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 3-amino-1-(2-thienyl)-1-propanone derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized 3-amino-1-(2-thienyl)-1-propanone derivatives (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized 3-amino-1-(2-thienyl)-1-propanone derivatives.
Table 1: Synthesis and Characterization of 3-amino-1-(2-thienyl)-1-propanone Derivatives
| Compound ID | Amine Moiety | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass (m/z) [M+H]⁺ |
| 1a | Piperidine | 85 | 7.8 (d, 1H), 7.6 (d, 1H), 7.1 (t, 1H), 3.2 (t, 2H), 2.9 (t, 2H), 2.5 (m, 4H), 1.6 (m, 6H) | 192.5, 144.2, 133.8, 132.1, 128.3, 58.1, 54.3, 45.2, 25.8, 24.1 | 224.1 |
| 1b | Morpholine | 82 | 7.8 (d, 1H), 7.6 (d, 1H), 7.1 (t, 1H), 3.7 (t, 4H), 3.2 (t, 2H), 2.9 (t, 2H), 2.5 (t, 4H) | 192.4, 144.1, 133.9, 132.0, 128.4, 66.8, 57.9, 53.5, 45.0 | 226.1 |
| 1c | N-Methylpiperazine | 78 | 7.8 (d, 1H), 7.6 (d, 1H), 7.1 (t, 1H), 3.2 (t, 2H), 2.9 (t, 2H), 2.5 (m, 8H), 2.3 (s, 3H) | 192.6, 144.3, 133.7, 132.2, 128.2, 57.5, 54.9, 52.8, 45.9, 44.8 | 239.1 |
| 1d | 4-Fluoroaniline | 65 | 7.8 (d, 1H), 7.6 (d, 1H), 7.1 (t, 1H), 6.9 (t, 2H), 6.6 (d, 2H), 4.5 (br s, 1H), 3.4 (t, 2H), 3.2 (t, 2H) | 192.0, 157.8 (d), 144.5, 144.0, 134.0, 132.5, 128.5, 115.8 (d), 114.0 (d), 48.5, 45.5 | 250.1 |
Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of 3-amino-1-(2-thienyl)-1-propanone Derivatives
| Compound ID | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
| 1a | 15.2 ± 1.3 | 20.5 ± 2.1 | 25.8 ± 2.5 |
| 1b | 12.8 ± 1.1 | 18.2 ± 1.9 | 22.4 ± 2.0 |
| 1c | 8.5 ± 0.9 | 12.1 ± 1.4 | 15.7 ± 1.6 |
| 1d | 5.2 ± 0.6 | 7.8 ± 0.8 | 9.9 ± 1.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 3: Antimicrobial Activity (MIC in µg/mL) of 3-amino-1-(2-thienyl)-1-propanone Derivatives
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 1a | 16 | 32 | 64 |
| 1b | 8 | 16 | 32 |
| 1c | 4 | 8 | 16 |
| 1d | 32 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 2 |
Visualizations
Caption: General scheme of the Mannich reaction for the synthesis of 3-amino-1-(2-thienyl)-1-propanone derivatives.
Caption: Workflow for the synthesis and biological evaluation of 3-amino-1-(2-thienyl)-1-propanone derivatives.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies of the synthesized derivatives.
References
- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of 3-(Methylamino)-1-(2-thienyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylamino)-1-(2-thienyl)propan-1-ol is a critical chiral intermediate in the synthesis of duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating depression and anxiety. The therapeutic efficacy of duloxetine is primarily attributed to its (S)-enantiomer. Consequently, the efficient chiral resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol is of significant importance in the pharmaceutical industry.
These application notes provide detailed protocols for the chiral resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol using classical diastereomeric salt formation and enzymatic methods. A suggested protocol for analytical chiral High-Performance Liquid Chromatography (HPLC) is also included for the determination of enantiomeric purity.
Data Presentation: Comparison of Resolution Methods
The following table summarizes the quantitative data associated with different methods for the chiral resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol.
| Resolution Method | Resolving Agent/Enzyme | Solvent/Medium | Yield | Enantiomeric Excess (ee) | Reference |
| Classical Resolution | (S)-(+)-Mandelic Acid | 2-Butanol / Water | High | >99.9% for (S)-enantiomer | [1] |
| Enzymatic Resolution | Carbonyl Reductase (RtSCR9) | E. coli whole cells | High | >98.5% for (S)-enantiomer | [1] |
| Enzymatic Resolution | Saccharomyces cerevisiae | Immobilized cells | High | >99.0% for (S)-enantiomer | [2][3] |
Experimental Protocols
Protocol 1: Classical Chiral Resolution using Diastereomeric Salt Formation
This protocol details the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol via the formation of diastereomeric salts with (S)-(+)-mandelic acid. The (S)-amine-(S)-mandelate salt is less soluble and preferentially crystallizes.
Materials:
-
Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol
-
(S)-(+)-Mandelic acid
-
2-Butanol
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (reaction flask, condenser, crystallizing dish, filtration apparatus)
Procedure:
-
Salt Formation and Crystallization:
-
In a suitable reaction flask, dissolve racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol (1 equivalent) in 2-butanol.
-
In a separate flask, dissolve (S)-(+)-mandelic acid (0.5 equivalents) in a minimal amount of 2-butanol.
-
Add the (S)-(+)-mandelic acid solution to the solution of the racemic amine with stirring.
-
To this mixture, add two molar equivalents of water relative to the amine.[1]
-
Heat the mixture gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid will start to crystallize.
-
For enhanced crystallization, cool the mixture further in an ice bath or refrigerator (e.g., 4 °C) for several hours or overnight.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold 2-butanol.
-
-
Liberation of the (S)-Enantiomer:
-
Suspend the collected diastereomeric salt crystals in a mixture of water and an immiscible organic solvent such as dichloromethane.
-
Add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10) to neutralize the mandelic acid and liberate the free amine.
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent (e.g., 2-3 times).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric purity of the final product using chiral HPLC (see Protocol 3). An enantiomeric excess of >99.9% can be achieved.[1]
-
Protocol 2: Enzymatic Resolution using Whole Cells
This protocol outlines a general procedure for the enzymatic resolution of a precursor ketone to yield (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol using a carbonyl reductase. This method is an asymmetric synthesis that directly produces the desired enantiomer.
Materials:
-
3-(Methylamino)-1-(2-thienyl)propan-1-one (substrate)
-
Whole microbial cells expressing a suitable carbonyl reductase (e.g., E. coli expressing RtSCR9 or Saccharomyces cerevisiae).[1][2]
-
Glucose or other suitable co-substrate for cofactor regeneration
-
Buffer solution (e.g., phosphate buffer, pH 6.0-7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory equipment for microbiology and biochemistry (fermenter/shaker flask, centrifuge, incubator, reaction vessel)
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the microbial cells (e.g., Saccharomyces cerevisiae) in a suitable growth medium until they reach the desired growth phase (e.g., 28 hours).[2]
-
Harvest the cells by centrifugation.
-
The cells can be used directly as a whole-cell biocatalyst or can be immobilized in a matrix like sodium alginate/chitosan for improved stability and reusability.[2]
-
-
Enzymatic Reduction:
-
In a reaction vessel, prepare a buffered solution (e.g., pH 6.0) containing the substrate, 3-(methylamino)-1-(2-thienyl)propan-1-one.[2]
-
Add the whole cells (or immobilized cells) to the reaction mixture.
-
Include a co-substrate such as glucose for the regeneration of the NADPH or NADH cofactor required by the carbonyl reductase.
-
Maintain the reaction at an optimal temperature (e.g., 30 °C) and agitation (e.g., 180 rpm) for a sufficient period to achieve high conversion.[2] The reaction progress can be monitored by TLC or HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, separate the biomass by centrifugation or filtration.
-
Extract the aqueous supernatant or filtrate with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent, and evaporate the solvent to obtain the crude product.
-
Purify the (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol by column chromatography if necessary.
-
-
Determination of Enantiomeric Excess:
Protocol 3: Analytical Chiral HPLC Method
This protocol provides a starting point for the analytical separation of the enantiomers of 3-(methylamino)-1-(2-thienyl)propan-1-ol to determine enantiomeric excess. Optimization may be required based on the specific column and HPLC system used.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H, or a protein-based column)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, diethylamine)
-
Sample of 3-(methylamino)-1-(2-thienyl)propan-1-ol (racemic standard and resolved sample)
Suggested HPLC Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine modifier like diethylamine (e.g., 0.1%) is often added to improve peak shape for basic analytes. A typical starting mobile phase could be n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of the racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in the mobile phase.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure the separation is adequate.
-
Prepare a solution of the resolved sample in the mobile phase.
-
Inject the resolved sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizations
Caption: Workflow for Classical Chiral Resolution.
Caption: Workflow for Enzymatic Resolution.
References
Application Notes and Protocols for Chiral Separation of Duloxetine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chiral separation of key intermediates in the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor. The protocols focus on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering a range of techniques to ensure the enantiomeric purity of these critical precursors.
Introduction
The therapeutic efficacy of Duloxetine is attributed to its (S)-enantiomer. Consequently, controlling the stereochemistry throughout the synthesis is paramount. This requires robust and reliable analytical methods to assess the enantiomeric purity of chiral intermediates. These protocols are designed to be readily implemented in a laboratory setting for both in-process control and final intermediate analysis.
Duloxetine Synthesis Pathway and Key Chiral Intermediates
The synthesis of Duloxetine typically starts from 2-acetylthiophene and proceeds through several key chiral intermediates. The stereochemistry is often introduced via asymmetric reduction or classical resolution of a racemic mixture. The following diagram illustrates a common synthetic route and highlights the critical chiral intermediates requiring enantiomeric purity assessment.
Caption: A representative synthetic pathway for Duloxetine, highlighting key intermediates.
Chiral Separation Techniques: Data Summary
The following tables summarize quantitative data for the chiral separation of key duloxetine intermediates using various techniques.
High-Performance Liquid Chromatography (HPLC)
| Intermediate | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Enantiomeric Excess (ee%) | Analysis Time (min) |
| (S)-N,N-Dimethyl-3-hydroxy-3-(thiophen-2-yl)propanamine | Chiralpak AD-H | n-Hexane/Ethanol/Diethylamine (80:20:0.2, v/v/v) | 1.0 | > 2.8 | > 99% | < 15 |
| Chiral-AGP | Acetate Buffer (pH 3.8, 10 mM)/Acetonitrile (93:7, v/v) | 1.0 | Baseline | > 99% | < 20 | |
| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Chiralcel OD-H | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) | 0.8 | > 2.0 | > 99% | < 25 |
| Duloxetine | Chiralpak AD-H | n-Hexane/Ethanol/Diethylamine (80:20:0.2, v/v/v) | 1.0 | > 2.8 | > 99.8% | < 10 |
| Chiral-AGP | Acetate Buffer (pH 3.8, 10 mM)/Acetonitrile (93:7, v/v) | 1.0 | Baseline | > 99.5% | < 15 |
Capillary Electrophoresis (CE)
| Intermediate | Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Resolution (Rs) | Enantiomeric Excess (ee%) | Analysis Time (min) |
| Duloxetine Enantiomers | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 25 mM Phosphate buffer (pH 2.5) | 20 | > 2.0 | > 99% | < 10 |
| Duloxetine Enantiomers | Sulfated-β-cyclodextrin | 50 mM Phosphate buffer (pH 3.0) | -15 | > 4.0 | > 99% | < 15 |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of (S)-N,N-Dimethyl-3-hydroxy-3-(thiophen-2-yl)propanamine
This protocol details the enantiomeric purity determination of a key chiral alcohol intermediate.
Caption: General workflow for chiral HPLC analysis.
1. Materials and Reagents
-
(rac)-N,N-Dimethyl-3-hydroxy-3-(thiophen-2-yl)propanamine (for method development)
-
(S)-N,N-Dimethyl-3-hydroxy-3-(thiophen-2-yl)propanamine sample
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 µm)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
3. Chromatographic Conditions
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.2, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the elution order and resolution of the enantiomers.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
6. Calculation of Enantiomeric Excess (ee%)
-
ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Protocol 2: Chiral Capillary Electrophoresis (CE) Separation of Duloxetine Enantiomers
This protocol is suitable for the analysis of the final active pharmaceutical ingredient, but the principles can be adapted for charged intermediates.
Caption: General workflow for chiral CE analysis.
1. Materials and Reagents
-
(rac)-Duloxetine Hydrochloride (for method development)
-
(S)-Duloxetine Hydrochloride sample
-
Sodium phosphate monobasic
-
Phosphoric acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium hydroxide (for capillary conditioning)
-
Deionized water
2. Instrumentation
-
Capillary Electrophoresis (CE) system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
3. Electrolyte and Sample Preparation
-
Background Electrolyte (BGE): Prepare a 25 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Add HP-β-CD to the desired concentration (e.g., 15 mM).
-
Sample Solution: Dissolve the sample in deionized water to a concentration of 0.5 mg/mL.
4. CE Conditions
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective length).
-
Capillary Temperature: 25 °C
-
Applied Voltage: 20 kV
-
Detection Wavelength: 214 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
5. Procedure
-
Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and the BGE.
-
Between runs, flush the capillary with the BGE.
-
Inject the racemic standard to determine the migration order and resolution.
-
Inject the sample solution.
-
Record the electropherogram.
6. Data Analysis
-
Identify the peaks corresponding to the two enantiomers based on their migration times.
-
Calculate the percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.
Concluding Remarks
The selection of the most appropriate chiral separation technique will depend on the specific intermediate, the available instrumentation, and the desired level of sensitivity and throughput. The protocols provided herein offer robust starting points for method development and validation. It is recommended to optimize the described conditions for your specific analytical needs to achieve the best performance.
Application Notes and Protocols for Enantiomeric Excess (ee) Determination of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a key chiral intermediate in the synthesis of the antidepressant drug, Duloxetine. The enantiomeric purity of this intermediate is critical as the pharmacological activity of Duloxetine resides primarily in the (S)-enantiomer. Therefore, accurate and robust analytical methods for determining the enantiomeric excess (ee) of this compound are essential for quality control and regulatory compliance in the drug development process.
This document provides detailed application notes and protocols for the determination of the enantiomeric excess of this compound using chiral High-Performance Liquid Chromatography (HPLC).
Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Principle of Chiral Separation
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times for the (S)- and (R)-enantiomers, allowing for their individual quantification.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the chiral HPLC analysis of 3-(N-methylamino)-1-(2-thienyl)-1-propanol. Please note that the exact retention times and resolution may vary depending on the specific HPLC system, column, and precise experimental conditions.
Table 1: Chromatographic Parameters for Enantiomeric Separation
| Parameter | Value |
| Chromatographic Mode | Normal Phase |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 2: Typical Retention Times and Resolution
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-(+)-enantiomer | ~ 8.5 | \multirow{2}{*}{> 2.0} |
| (S)-(-)-enantiomer | ~ 10.2 |
Experimental Protocols
Preparation of Standard and Sample Solutions
4.1.1. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol standard.
-
Dissolve the standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.
4.1.2. Sample Solution Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
-
Equilibrate the chiral HPLC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 230 nm.
-
Inject 10 µL of the racemic standard solution to verify the separation and identify the retention times of the (R)- and (S)-enantiomers.
-
Inject 10 µL of the sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated using the following formula:
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Where:
-
Area(S) is the peak area of the (S)-(-)-enantiomer.
-
Area(R) is the peak area of the (R)-(+)-enantiomer.
A study on the resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol has reported achieving a final product of the (S)-enantiomer with an enantiomeric excess of greater than 99.9% after crystallization.[1][2]
Mandatory Visualizations
Caption: Workflow for ee determination of this compound.
Caption: Principle of chiral separation by HPLC.
References
Application Notes and Protocols: (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a chiral amino alcohol that holds a significant position in the landscape of neuroscience research, primarily as a key chiral intermediate in the synthesis of the potent serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine.[1][2][3] Marketed under trade names like Cymbalta®, Duloxetine is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[4][5] The stereochemistry of this compound is crucial, as the (S)-enantiomer of Duloxetine is significantly more active than its (R)-enantiomer.[5][6]
While the direct pharmacological activity of this compound is not extensively documented in public literature, its utility in the development of neuroactive compounds makes it a valuable tool for medicinal chemists and pharmacologists. These application notes provide an overview of its primary use and protocols relevant to its application in neuroscience drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NOS | [7] |
| Molecular Weight | 171.26 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8] |
| Melting Point | 128-132°C | [8] |
| Solubility | Soluble in ethanol, dichloromethane; sparingly soluble in water | [8] |
| Optical Purity | ≥99% ee | [8] |
Applications in Neuroscience Research
The primary application of this compound in neuroscience research is as a crucial building block for the synthesis of Duloxetine and related compounds. Its structural motif, a β-amino alcohol with a thiophene ring, is of interest in medicinal chemistry for the development of compounds targeting the central nervous system.[][10]
Precursor for the Synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
This compound is the penultimate precursor in several synthetic routes to (S)-Duloxetine. The synthesis involves the coupling of this chiral amino alcohol with a suitable naphthyl derivative. The high enantiomeric purity of the starting material is essential for producing the desired stereoisomer of the final active pharmaceutical ingredient (API).[3][11]
Reference Standard for Impurity Profiling
In the manufacturing of Duloxetine, this compound can be present as a process-related impurity.[7] Therefore, it serves as a critical reference standard for analytical chemists to develop and validate methods for detecting and quantifying impurities in the final drug product, ensuring its safety and efficacy.
Scaffold for Novel CNS Drug Discovery
The structural framework of this compound can be utilized as a scaffold for the design and synthesis of novel compounds with potential activity at various CNS targets. The thiophene ring and the amino alcohol moiety are common features in many biologically active molecules.[] Researchers can modify this scaffold to explore structure-activity relationships (SAR) for targets such as other neurotransmitter transporters, G-protein coupled receptors (GPCRs), and ion channels.
Experimental Protocols
Protocol 1: Synthesis of (S)-Duloxetine from this compound
This protocol describes a common laboratory-scale synthesis of (S)-Duloxetine via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
1-Fluoro-naphthalene
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Procedure:
-
To a solution of this compound in anhydrous DMSO, add sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Add 1-fluoro-naphthalene to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-Duloxetine free base.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.
-
Filter the precipitate, wash with the solvent, and dry under vacuum to yield (S)-Duloxetine hydrochloride.
Diagram of Synthetic Workflow:
References
- 1. Buy this compound | 116539-55-0 [smolecule.com]
- 2. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]
- 3. longdom.org [longdom.org]
- 4. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Duloxetine-Induced Neural Cell Death and Promoted Neurite Outgrowth in N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Effects of duloxetine, an antidepressant drug candidate, on concentrations of monoamines and their metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effects of the antidepressant medication duloxetine on brain metabolites in persistent depressive disorder: A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(N-Methylamino)-1-(2-Thienyl)-1-Propanol, (-)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
Application Notes and Protocols for (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a chiral amino alcohol, is a critical intermediate in the pharmaceutical industry. Its primary and most well-documented application is in the asymmetric synthesis of Duloxetine, a potent and widely prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2] This compound is also identified as "Duloxetine Impurity B" in pharmacopeial references.[3]
The stereochemistry of this intermediate is crucial, as the (S)-enantiomer is required to produce the therapeutically active (S)-Duloxetine. Consequently, various synthetic strategies have been developed to obtain this intermediate with high enantiomeric purity. These methods include classical chemical resolution of racemic mixtures and more modern chemoenzymatic approaches that offer high selectivity and sustainability.
These application notes provide a comprehensive overview of the use of this compound in pharmaceutical development, with a focus on its role in the synthesis of Duloxetine. Detailed protocols for its synthesis and relevant quantitative data are presented to aid researchers in its practical application.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₃NOS |
| Molecular Weight | 171.26 g/mol |
| CAS Number | 116539-55-0 |
| Appearance | Solid |
| Optical Activity | [α]/D -12.0±2.0°, c = 1 in methanol |
Application in Pharmaceutical Development: Synthesis of Duloxetine
The principal application of this compound is as a penultimate precursor in the synthesis of Duloxetine. The overall synthetic scheme involves the formation of this chiral amino alcohol, followed by a nucleophilic aromatic substitution reaction to introduce the naphthyloxy moiety.
Overview of Synthetic Strategies
Several synthetic routes to this compound have been established, broadly categorized as:
-
Chemical Synthesis with Resolution: This traditional approach involves the synthesis of a racemic mixture of 3-(N-methylamino)-1-(2-thienyl)-1-propanol, followed by resolution using a chiral resolving agent, such as (S)-mandelic acid, to isolate the desired (S)-enantiomer.[4][5]
-
Chemoenzymatic Synthesis: These methods utilize enzymes, such as carbonyl reductases, for the stereoselective reduction of a ketone precursor to the desired (S)-alcohol. This approach often results in high enantiomeric excess and is considered a greener alternative to classical resolution.[6]
Quantitative Data on Synthesis
The following tables summarize quantitative data from various reported synthetic methods.
Table 1: Chemical Synthesis and Resolution
| Method | Starting Material | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Resolution of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | 2-Acetylthiophene | (S)-Mandelic Acid | Not Specified | 79 (overall for racemic alcohol) | 93% (for (S)-enantiomer after resolution) | [4] |
| Resolution of (±)-3-(methylamino)-1-(2-thienyl)propan-1-ol | Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic Acid | 2-Butanol with water | Not specified | >99.9% | [5] |
Table 2: Chemoenzymatic Synthesis
| Enzyme | Substrate | Co-factor/Co-substrate | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Saccharomyces cerevisiae (immobilized) | 3-N-methylamino-1-(2-thienyl)-1-propanone | Not specified | 100 (conversion) | >99.0% | [6][7] |
| Carbonyl reductase from Rhodosporidium toruloides (RtSCR9) with glucose dehydrogenase | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | Not specified | Not specified | >98.5% (for final Duloxetine) | [4][7] |
Experimental Protocols
Protocol 1: Chemical Synthesis of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol and Resolution to this compound (Adapted from Eli Lilly's RRR Synthesis)[4]
This protocol outlines a two-part process: the synthesis of the racemic precursor and its subsequent resolution and conversion to the target compound.
Part A: Synthesis of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol
-
Mannich Reaction:
-
To a suitable reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in an appropriate solvent such as isopropanol.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude 3-(dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride is used in the next step.
-
-
Reduction:
-
Dissolve the crude ketone in a suitable solvent like methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for a few hours until the reduction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain racemic (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol.
-
Part B: Resolution and N-demethylation
-
Resolution:
-
Dissolve the racemic alcohol in a suitable solvent.
-
Add (S)-mandelic acid and heat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature to crystallize the diastereomeric salt.
-
Filter the crystals of (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol-(S)-mandelate.
-
Liberate the free base by treating the salt with an aqueous base (e.g., sodium hydroxide) and extracting with an organic solvent.
-
-
N-demethylation and Hydrolysis:
-
The resolved (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol undergoes N-demethylative ethyl carbamate formation in two steps: O-ethyl carbonate formation followed by ethyl carbamate formation with the loss of a methyl group.
-
Subsequent alkaline hydrolysis of the carbamate yields (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol.
-
Purify the final product by recrystallization from a suitable solvent like ethylcyclohexane to achieve high enantiomeric purity.[4]
-
Protocol 2: Chemoenzymatic Synthesis of this compound using Immobilized Saccharomyces cerevisiae[6]
This protocol describes a greener, biocatalytic approach to the target molecule.
-
Immobilization of Yeast Cells:
-
Cultivate Saccharomyces cerevisiae cells under optimal conditions.
-
Immobilize the harvested cells in a suitable matrix, such as liquid-core sodium alginate/chitosan/sodium alginate microcapsules, to enhance reusability and stability.
-
-
Asymmetric Reduction:
-
Prepare a buffered aqueous solution (e.g., pH 6.0 citrate buffer) in a bioreactor.
-
Add the substrate, 3-N-methylamino-1-(2-thienyl)-1-propanone.
-
Introduce the immobilized yeast cells to the reactor.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and agitation (e.g., 180 rpm).
-
Monitor the conversion of the ketone to the alcohol by HPLC.
-
The reaction typically proceeds to high conversion and enantioselectivity.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, separate the immobilized cells by filtration for reuse.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Further purify the product by column chromatography or recrystallization if necessary.
-
Visualizations
Synthetic Pathway of Duloxetine
The following diagram illustrates the key steps in the synthesis of Duloxetine, highlighting the role of this compound as a crucial intermediate.
Caption: Synthetic pathway to (S)-Duloxetine.
Workflow from Intermediate to Therapeutic Action
This diagram shows the logical progression from the key intermediate to the final drug product and its mechanism of action.
Caption: From intermediate to therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 3. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the production of Duloxetine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound with high enantiopurity?
A1: The main strategies for synthesizing this compound with high enantiomeric excess (ee) include:
-
Asymmetric Reduction of a Prochiral Ketone: This involves the enantioselective reduction of 3-(methylamino)-1-(2-thienyl)-1-propanone or a related ketone precursor. This can be achieved using chemical catalysts, such as Ru(II) complexes with chiral ligands, or through biocatalysis with microorganisms like Candida tropicalis or isolated enzymes.[1][2][3]
-
Classical Resolution of a Racemic Mixture: This method involves separating the desired (S)-enantiomer from a racemic mixture of 3-(methylamino)-1-(2-thienyl)-1-propanol.[1] A chiral resolving agent, such as (S)-mandelic acid, is used to form diastereomeric salts that can be separated by crystallization.[1][4]
-
Chemoenzymatic Synthesis: This approach combines chemical synthesis steps with an enzymatic resolution or reduction step to achieve high enantioselectivity.[5] For instance, a racemic intermediate can be selectively transformed by an enzyme, allowing for the separation of the desired enantiomer.
Q2: What is the significance of this compound?
A2: This compound is a crucial chiral intermediate for the synthesis of the antidepressant drug Duloxetine.[1][2] The (S)-enantiomer is essential for the therapeutic activity of Duloxetine.[1]
Q3: Which starting materials are commonly used for the synthesis?
A3: Common starting materials include 2-acetylthiophene, thiophene, and 3-chloropropionyl chloride.[2][5][6] 2-acetylthiophene can be converted to a Mannich base, which is then reduced.[7] Thiophene can be reacted with 3-chloropropionyl chloride in a Friedel-Crafts reaction to form a ketone intermediate.[2]
Troubleshooting Guide
Q4: My yield is low after the resolution of racemic 3-(methylamino)-1-(2-thienyl)-1-propanol using (S)-mandelic acid. What are the possible causes and solutions?
A4: Low yield in diastereomeric salt resolution can stem from several factors:
-
Suboptimal Solvent System: The choice of solvent is critical for efficient crystallization of the desired diastereomeric salt. For the resolution with (S)-mandelic acid, 2-butanol containing two molar equivalents of water has been shown to be an effective solvent for industrial-scale production.[1]
-
Incorrect Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine is crucial. An optimized amount of (S)-mandelic acid should be used to ensure selective precipitation of the '(S)-amine • (S)-acid' diastereomeric salt.[1]
-
Inefficient Crystallization Conditions: Cooling rate, agitation, and seeding can all impact the yield and purity of the crystallized salt. A gradual cooling process and seeding with previously prepared pure crystals of the diastereomeric salt can improve crystallization.[4]
-
Losses During Liberation of the Free Amine: The process of liberating the free amine from the diastereomeric salt can lead to yield loss. Ensure complete basification to break the salt and use an appropriate extraction solvent to minimize losses.
Q5: The enantiomeric excess (ee) of my product is low after asymmetric reduction of the ketone precursor. How can I improve it?
A5: Low enantioselectivity in asymmetric reduction can be addressed by optimizing the following:
-
Catalyst System: The choice of catalyst and ligand is paramount. For chemical reduction, Ru(II) complexes with chiral ligands like (S,S)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) have demonstrated good yield and excellent enantioselectivity.[1] For biocatalytic reductions, screening different yeast strains or enzymes is recommended. Candida tropicalis PBR-2 has been reported to produce the (S)-alcohol with >99% ee.[1]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance enantioselectivity.
-
pH: For biocatalytic reductions, pH is a critical parameter. For Candida tropicalis, an optimal pH of 7.0 has been reported.[1] For reductions using immobilized Saccharomyces cerevisiae, a pH of 6.0 was found to be optimal.[3]
-
Substrate Concentration: High substrate concentrations can sometimes negatively impact enzyme activity and selectivity.
-
-
Purity of Starting Material: Impurities in the ketone precursor can interfere with the catalyst, leading to lower ee. Ensure the starting ketone is of high purity.
Q6: I am observing the formation of byproducts during the synthesis. What are the common side reactions and how can they be minimized?
A6: Side reactions can lower the yield and complicate purification. A common issue arises in syntheses starting from 2-acetylthiophene, where β-amino ketones with electron-donating groups can decompose to 1-(2-thienyl)-1-propanone during the reaction.[1] To mitigate this, careful control of reaction conditions such as temperature and reaction time is essential. Using milder reaction conditions and ensuring the prompt reduction of the intermediate ketone can help minimize decomposition.
Q7: My biocatalytic reduction is slow or stalls. What could be the issue?
A7: Slow or stalled biocatalytic reductions can be due to:
-
Product Inhibition: The product, this compound, can inhibit the activity of the enzyme.[3] Using immobilized cells in a continuous reduction setup, such as a membrane reactor, can help remove the product as it is formed, thus overcoming inhibition and improving productivity.[3]
-
Sub-optimal Culture or Reaction Conditions: The activity of the microorganism or enzyme is highly dependent on factors like culture time, pH, temperature, and agitation. For immobilized Saccharomyces cerevisiae, an optimal culture time of 28 hours, a temperature of 30°C, a pH of 6.0, and shaking at 180 rpm were found to be optimal for the reduction step.[3]
-
Enzyme Deactivation: The enzyme may lose activity over time or with reuse. ACA-immobilized Saccharomyces cerevisiae cells have been shown to be reusable up to nine times, although activity decreases with each cycle.[3]
Data and Yield Comparison
Table 1: Comparison of Different Synthetic Methods for this compound and its Precursors
| Method | Starting Material | Key Reagents/Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Resolution | Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol | (S)-mandelic acid, 2-butanol/water | (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol | - | >99.9% | [1] |
| Resolution | Racemic 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-mandelic acid | (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | 79% (from 2-acetylthiophene) | 93% | [5] |
| Biocatalysis | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | Candida tropicalis PBR-2 | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | >80% | >99% | [1] |
| Biocatalysis | 3-N-methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | 100% conversion | >99.0% | [3] |
| Chemoenzymatic | 2-acetylthiophene | Carbonyl reductase (RtSCR9) | (S)-Duloxetine (overall) | 60.2% | >98.5% | [5] |
| Asymmetric Transfer Hydrogenation | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one | (S,S)-TsDPEN–Ru(II) complex | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | Good | Excellent | [1] |
Experimental Protocols
Protocol 1: Resolution of Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-Mandelic Acid
This protocol is based on an optimized industrial-scale resolution process.[1]
-
Preparation of the Solution: Dissolve racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol in 2-butanol containing two molar equivalents of water.
-
Addition of Resolving Agent: Add an optimized molar equivalent of (S)-mandelic acid to the solution.
-
Crystallization: Stir the mixture and allow it to cool gradually to facilitate the crystallization of the diastereomeric salt, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol • (S)-mandelic acid • H₂O. Seeding with a small amount of pre-existing pure crystals may be beneficial.
-
Isolation of Salt: Filter the precipitated crystals and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., toluene). Add a base (e.g., NaOH solution) to adjust the pH to >10.
-
Extraction and Isolation: Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the pure (S)-enantiomer with >99.9% ee.[1]
Protocol 2: Biocatalytic Reduction using Immobilized Saccharomyces cerevisiae
This protocol is based on the asymmetric synthesis using immobilized yeast cells in a continuous membrane reactor to overcome product inhibition.[3]
-
Cell Immobilization: Prepare ACA (alginate-chitosan-alginate) liquid-core microcapsules to immobilize Saccharomyces cerevisiae CGMCC No. 2230 cells. Optimal capsule formation conditions include 90% chitosan deacetylation and 5.0 g/L chitosan concentration.[3]
-
Cell Culture: Culture the immobilized cells for an optimal period of 28 hours.[3]
-
Bioreactor Setup: Set up a membrane reactor for continuous reduction.
-
Reduction: Introduce a solution of 3-N-methylamino-1-(2-thienyl)-1-propanone (e.g., 5 g/L) into the reactor. Maintain the reaction conditions at pH 6.0, 30°C, and 180 rpm.[3]
-
Continuous Operation: Continuously feed the substrate solution and remove the product stream through the membrane. This prevents product inhibition and allows for high conversion.
-
Product Isolation: Extract the product from the aqueous phase using an appropriate organic solvent, followed by purification. This method can achieve 100% conversion and an enantiomeric excess exceeding 99.0%.[3]
Visualized Workflows and Logic
Caption: Overview of major synthetic routes.
Caption: Decision tree for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 3. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 7. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Duloxetine Intermediates
Welcome to the Technical Support Center for the synthesis of duloxetine intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common side reactions encountered during the synthesis of key intermediates for duloxetine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of duloxetine?
A1: During the synthesis of duloxetine, several process-related impurities can arise. The most common include positional isomers, degradation products, and unreacted starting materials or intermediates. Key impurities that are frequently monitored include:
-
3-Acetylthiophene Impurity: An isomer of the starting material, 2-acetylthiophene, which can be carried through the synthesis to form the corresponding 3-thienyl isomer of duloxetine.[1]
-
(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Impurity B): A key intermediate that may remain if the subsequent etherification step is incomplete.
-
4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Impurity C or 4-Naphthol Impurity): A significant degradation product formed when duloxetine is treated with acid.[2]
-
2-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Impurity E or Ortho-Isomer): A positional isomer of the 4-naphthol impurity.
-
Ring Isomer: An impurity formed through a proposed Claisen-type rearrangement under thermal stress.
-
Para-Isomer: Another positional isomer that can be formed during the synthesis.
-
Succinamide and Phthalamide Impurities: These can form from the reaction of duloxetine with enteric polymers like HPMCAS and HPMCP, especially in the presence of heat and humidity.[3][4]
Q2: What is the primary cause of the 3-thienyl isomer impurity in duloxetine?
A2: The presence of the 3-thienyl isomer of duloxetine is primarily due to the contamination of the starting material, 2-acetylthiophene, with its isomer, 3-acetylthiophene.[1][5] This impurity is then carried through the subsequent reaction steps, including the Mannich reaction, reduction, and etherification, resulting in the corresponding isomeric impurity in the final product.
Q3: How does the 4-naphthol impurity (Impurity C) form?
A3: The 4-naphthol impurity is a degradation product that can form when duloxetine or its intermediates are exposed to acidic conditions.[2] Careful control of pH and the molar ratio of acid (e.g., hydrochloric acid) during salt formation and other acidic steps is crucial to minimize its formation.[6]
Q4: What reaction conditions favor the formation of the ortho-isomer (Impurity E)?
A4: The formation of the ortho-substituted naphthol impurity is believed to occur via a Claisen-type[5][5]-sigmatropic rearrangement of duloxetine. This rearrangement can be initiated by heating the reaction mixture, particularly during steps like basic hydrolysis.
Troubleshooting Guides
Issue 1: High Levels of 3-Thienyl Isomer Impurity Detected
This impurity, also known as Duloxetine EP Impurity F, arises from the presence of 3-acetylthiophene in the 2-acetylthiophene starting material.[1]
Root Cause Analysis:
Troubleshooting Workflow for 3-Thienyl Isomer
Recommended Actions & Experimental Protocols:
-
Starting Material Qualification:
-
Protocol: Before commencing the synthesis, analyze the 2-acetylthiophene raw material using a validated HPLC method to quantify the percentage of 3-acetylthiophene.
-
Acceptance Criteria: It is recommended to use 2-acetylthiophene with a 3-acetylthiophene content of less than 0.5% by HPLC.[5]
-
-
Purification of Starting Material (if necessary):
-
If the starting material exceeds the recommended impurity level, consider purification by fractional distillation or chromatography.
-
Data Presentation:
| 3-Acetylthiophene in Starting Material (%) | Expected 3-Thienyl Isomer in Duloxetine (%) |
| > 2% | High |
| 1% - 2% | Moderate |
| < 0.5% | Low / Within acceptable limits |
Issue 2: Elevated Levels of 4-Naphthol Impurity (Impurity C)
This impurity is a known degradation product formed under acidic conditions.[2]
Root Cause Analysis:
Troubleshooting Workflow for 4-Naphthol Impurity
Recommended Actions & Experimental Protocols:
-
Control of Acid Molarity during Salt Formation:
-
Protocol: When converting duloxetine base to its hydrochloride salt, carefully control the molar equivalents of hydrochloric acid. It has been found that a molar ratio of hydrogen chloride to duloxetine greater than 1.5 can lead to a higher percentage of the 4-naphthol impurity.[6]
-
Recommendation: Use a molar ratio of HCl to duloxetine in the range of 0.9 to 1.2.[6]
-
-
Temperature and Time Optimization:
-
Protocol: Carry out the salt formation at a controlled temperature, for instance, between 25°C and 35°C.[6] Avoid prolonged reaction times in the acidic medium. Monitor the reaction progress by HPLC to determine the optimal reaction endpoint.
-
Data Presentation:
| Molar Ratio of HCl to Duloxetine | Temperature (°C) | Reaction Time (hours) | 4-Naphthol Impurity Level |
| > 1.5 | 40 | 6 | High |
| 1.1 | 30 | 2 | Low |
| 0.9 | 25 | 1 | Very Low |
Issue 3: Presence of Ortho- and Para- Isomeric Impurities
These positional isomers can arise from side reactions during the synthesis.
Root Cause Analysis and Mitigation:
The formation of these isomers is often linked to the reaction conditions of the etherification step and subsequent demethylation.
Recommended Actions & Experimental Protocols:
-
Optimization of Etherification Reaction:
-
Solvent Selection: The choice of solvent can influence the regioselectivity of the reaction. Aprotic polar solvents like DMSO are commonly used.
-
Base Selection: The use of milder bases such as sodamide or potassium bis(trimethylsilyl)amide (KHDMS) instead of harsher bases like sodium hydride may offer better control over side reactions.
-
Temperature Control: Maintain the reaction temperature within a narrow, optimized range. For the reaction of (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene, temperatures around 80-90°C are often employed.[7]
-
-
Purification of Intermediates:
-
Protocol: Purify the intermediate (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine before proceeding to the demethylation step. This can be achieved by crystallization of its salt, for example, the oxalate or dibenzoyl-L-tartaric acid salt, which can effectively remove isomeric impurities.[7]
-
Synthesis and Side Reaction Pathways
The synthesis of duloxetine from 2-acetylthiophene involves several key steps, each with the potential for side reactions.
Duloxetine Synthesis Pathway and Key Side Reactions
References
- 1. Buy Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl | 1104890-90-5 | > 95% [smolecule.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007143065A2 - Process for preparing duloxetine and intermediates thereof - Google Patents [patents.google.com]
- 6. WO2007134168A2 - Process for preparing duloxetine - Google Patents [patents.google.com]
- 7. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the synthesis of Duloxetine.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (% ee) after Resolution
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Suboptimal Resolving Agent | Different resolving agents exhibit varying efficiencies. Consider screening alternative resolving agents such as (+)-2,3:4,6-di-O-isopropylidene-2-keto-D-gulonic acid or derivatives of tartaric acid if you are facing issues with mandelic acid.[1][2] |
| Incorrect Stoichiometry of Resolving Agent | Ensure an equimolar ratio of the resolving agent to the racemic amine. Deviations can lead to incomplete diastereomeric salt formation and lower enantiomeric excess. |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for selective crystallization of the desired diastereomeric salt. If you are experiencing low ee, consider screening different solvents or solvent mixtures. For example, 2-butanol with a controlled amount of water has been shown to be effective.[3] |
| Insufficient Crystallization Time or Suboptimal Temperature Profile | Allow sufficient time for the diastereomeric salt to crystallize. A gradual cooling process is often more effective than rapid cooling in achieving high enantiomeric purity. |
| Presence of Impurities | Impurities can interfere with the crystallization process. Ensure the starting racemic material is of high purity. Consider a preliminary purification step if necessary. |
Problem 2: Low Overall Yield after Purification
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Loss of Product During Salt Liberation | Incomplete liberation of the free amine from the diastereomeric salt can result in significant yield loss. Ensure the pH is sufficiently basic during the liberation step. |
| Multiple Recrystallization Steps | While recrystallization improves purity, each step can lead to a loss of material. Optimize the number of recrystallization steps to balance purity and yield. A single recrystallization from a suitable solvent like ethylcyclohexane can yield high purity product.[4] |
| Suboptimal Recrystallization Solvent | The chosen solvent may be too good, leading to high solubility and low recovery of the purified product. Screen for solvents where the product has high solubility at elevated temperatures but low solubility at room temperature or below. |
| Mechanical Losses | Be mindful of mechanical losses during filtration, washing, and transfer of the product. Ensure efficient transfer and washing techniques are employed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol?
A1: The most common method is diastereomeric salt formation using a chiral resolving agent. (S)-mandelic acid is a widely used and effective resolving agent for this purpose.[2][3] The process involves the selective crystallization of the diastereomeric salt of the desired (S)-enantiomer.
Q2: What are some common impurities that I should be aware of?
A2: this compound itself is considered impurity B in the synthesis of Duloxetine.[5][6] Other potential process-related impurities may include the corresponding (R)-enantiomer and unreacted starting materials or by-products from the preceding synthetic steps. The purity of the final product is crucial, especially when it is used as an intermediate in the synthesis of an active pharmaceutical ingredient (API).[7]
Q3: What analytical techniques are recommended for determining the purity and enantiomeric excess?
A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for determining both the chemical purity and the enantiomeric excess of this compound.[7] Chiral HPLC columns are specifically used for separating and quantifying the enantiomers.
Q4: Can I improve the enantiomeric excess of my product if the initial resolution is not optimal?
A4: Yes, recrystallization of the isolated diastereomeric salt is a common and effective method to enhance the enantiomeric excess before liberating the free amine.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the resolution and purification of this compound.
Table 1: Resolution of Racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol using (S)-Mandelic Acid
| Step | Diastereomeric Excess (% de) | Yield (%) | Reference |
| Initial Crystallization | 75.2 | 83.4 | [2] |
| After Recrystallization | 95.3 | 66.4 (based on (S)-enantiomer in starting material) | [2] |
Table 2: Resolution using (R)-α-methoxyphenylacetic acid
| Step | Diastereomeric Excess (% de) | Yield (%) | Reference |
| Initial Crystallization | 73.3 | 52 (based on (S)-enantiomer in starting material) | [2] |
| After Recrystallization | 100 | Not Specified | [2] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using (S)-Mandelic Acid
This protocol is a representative example based on procedures described in the literature.[2]
-
Dissolution: Dissolve racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol in a suitable solvent such as 2-butanol.
-
Addition of Resolving Agent: Add one equivalent of (S)-mandelic acid to the solution.
-
Heating: Heat the mixture until a clear solution is obtained.
-
Crystallization: Gradually cool the solution to ambient temperature to allow for the selective crystallization of the (S)-amine-(S)-mandelic acid diastereomeric salt monohydrate.
-
Isolation: Isolate the precipitated crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric excess, recrystallize the isolated salt from a suitable solvent system (e.g., a mixture of water and 2-butanol).[2]
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and adjust the pH to basic (pH > 10) using a suitable base (e.g., NaOH) to liberate the free (S)-amine.
-
Extraction: Extract the liberated amine with an organic solvent (e.g., toluene).
-
Final Purification: Wash the organic layer, dry it over a suitable drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the purified this compound. A final recrystallization from a solvent like ethylcyclohexane can further enhance purity.[4]
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. WO2004005307A1 - Process for the preparation of optically active 3-n-methylamino-1-(2-thienyl)-1-propanol - Google Patents [patents.google.com]
- 2. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (S)-(−)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol reference material | Sigma-Aldrich [sigmaaldrich.com]
- 6. (S)-3-(MethylaMino)-1-(2-thienyl)-1-propanol | 116539-55-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the production of Duloxetine. The following information is designed to help identify and resolve common issues, with a particular focus on preventing and addressing racemization to ensure high enantiomeric purity.
Troubleshooting Guide: Racemization and Other Synthesis Issues
This guide addresses common problems encountered during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee) or Complete Racemization of the Final Product.
This is one of the most critical issues in the synthesis of a chiral molecule. Several factors throughout the synthetic process can contribute to the loss of stereochemical integrity.
-
Possible Cause A: Harsh Reaction Conditions.
-
High Temperatures: Elevated temperatures can provide sufficient energy to overcome the activation barrier for racemization, especially in steps where the chiral center is susceptible to enolization or other equilibrium processes.
-
Strongly Acidic or Basic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates or carbocations, leading to racemization.[1] This is particularly relevant during work-up procedures.[1]
-
-
Troubleshooting Steps:
-
Reaction Temperature Optimization: Carefully monitor and control the reaction temperature at each step. If racemization is suspected, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
pH Control: Maintain a neutral or mildly acidic/basic pH whenever possible. For enzymatic reductions, such as those using Saccharomyces cerevisiae, the optimal pH is around 6.0.[2][3] During work-up, use buffered solutions or mild acids/bases (e.g., saturated ammonium chloride solution, sodium bicarbonate solution) instead of strong acids (like HCl) or strong bases (like NaOH).
-
Protecting Groups: Consider the use of protecting groups for the amino or hydroxyl functionalities. Bulky protecting groups can sterically hinder the approach of reagents that might cause racemization.
-
-
Possible Cause B: Inappropriate Solvent Choice.
-
Protic Solvents: Protic solvents can stabilize charged intermediates that may be prone to racemization.[1]
-
-
Troubleshooting Steps:
-
Solvent Screening: If racemization is observed, perform a solvent screen using aprotic solvents (e.g., THF, DCM, toluene) to identify an alternative that minimizes racemization while maintaining adequate reactivity.
-
-
Possible Cause C: Racemization during Purification.
-
Silica Gel Chromatography: Standard silica gel is acidic and can cause racemization of acid-sensitive compounds.[1]
-
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before use.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina, for chromatographic purification.
-
Crystallization: Whenever possible, purify the final product or key intermediates by crystallization, as this can often enhance the enantiomeric excess. For instance, resolution of racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol with (S)-mandelic acid followed by crystallization can yield the desired (S)-enantiomer with >99.9% ee.
-
Issue 2: Incomplete Reaction or Low Yield.
-
Possible Cause A: Inefficient Reduction of the Ketone Precursor.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the reducing agents are fresh and have been stored under appropriate conditions (e.g., anhydrous).
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
-
Enzyme Activity: If using an enzymatic method, verify the activity of the enzyme or whole-cell catalyst. For systems like immobilized Saccharomyces cerevisiae, ensure optimal culture time and reaction conditions (pH, temperature).[2][3] Continuous reduction in a membrane reactor can be employed to overcome product inhibition.[2][3]
-
Logical Troubleshooting Flowchart
References
Technical Support Center: Optimization of Chiral Resolution for 3-(Methylamino)-1-(2-thienyl)propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful chiral resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate in the synthesis of Duloxetine.[1][2][]
Frequently Asked Questions (FAQs)
Q1: What is 3-(methylamino)-1-(2-thienyl)propan-1-ol and why is its chiral resolution important?
A1: 3-(methylamino)-1-(2-thienyl)propan-1-ol (MMAA) is a chiral amino alcohol that serves as a critical precursor for the synthesis of the antidepressant drug Duloxetine.[1][4] The therapeutic activity of Duloxetine resides primarily in the (S)-enantiomer, which is significantly more effective than the (R)-enantiomer.[1] Therefore, obtaining the (S)-enantiomer in high purity is essential for the drug's efficacy and safety, making chiral resolution a crucial step in its manufacturing process.
Q2: What are the primary methods for the chiral resolution of this compound?
A2: The most common and industrially scalable method is diastereomeric salt crystallization .[1][5] This involves reacting the racemic amine with a chiral acid to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[5][6] Other methods include enzymatic resolution , which uses enzymes to selectively react with one enantiomer, and chiral chromatography .[7][8]
Q3: Which chiral resolving agents are most effective for diastereomeric salt crystallization?
A3: (S)-Mandelic acid is a widely used and effective resolving agent for this compound.[1] Studies have shown that it can produce the desired (S)-enantiomer with very high enantiomeric excess (>99.9% ee).[1] Derivatives of tartaric acid, such as O,O'-dibenzoyltartaric acid, are also viable options.[2] The choice of resolving agent often requires empirical screening to find the optimal conditions for a specific process.[5]
Q4: How is the enantiomeric excess (ee) or purity of the final product determined?
A4: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This analytical technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification and the calculation of the ee.[8][10]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This guide addresses specific issues that may arise during the chiral resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol via diastereomeric salt crystallization.
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (d.e.)
Q: My crystallized salt has a low enantiomeric purity. What factors should I investigate to improve it?
A: Low enantiomeric excess is a common issue, often indicating that the solubility difference between the two diastereomeric salts is not large enough under the current conditions, leading to co-crystallization.[11]
-
Potential Cause 1: Suboptimal Solvent System. The choice of solvent is critical as it directly influences the solubility of the diastereomeric salts.
-
Solution: Conduct a solvent screening with a range of solvents (polar, non-polar, protic, aprotic) and their mixtures. A study optimized the resolution using 2-butanol containing two equimolar amounts of water, which facilitated the formation of a hydrated diastereomeric salt and led to high purity.[1]
-
-
Potential Cause 2: Inappropriate Thermal Profile. The rate of cooling and the final temperature significantly affect the selectivity of the crystallization.
-
Solution: Employ a slow, controlled cooling rate. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.[11] Determine the optimal final temperature that maximizes the yield of the desired salt while minimizing the precipitation of the undesired one.
-
-
Potential Cause 3: Incorrect Stoichiometry. The molar ratio of the resolving agent to the racemic compound can impact purity.
-
Solution: While a 1:1 ratio is a common starting point, screening stoichiometries between 0.5 and 1.0 equivalents of the resolving agent can sometimes improve selectivity.[11]
-
Issue 2: Poor or No Crystal Yield
Q: I have achieved high purity, but the yield of the crystallized salt is very low. How can I increase it?
A: Low yield means a significant amount of the desired product remains in the mother liquor. This is often a trade-off for high purity.[11]
-
Potential Cause 1: High Solubility of the Target Salt. The desired diastereomeric salt may be too soluble in the chosen solvent system.
-
Solution: Introduce an anti-solvent (a solvent in which the salt is less soluble) to the mixture to induce precipitation. Alternatively, lower the final crystallization temperature to further decrease solubility.[11]
-
-
Potential Cause 2: Insufficient Crystallization Time. The system may not have reached equilibrium.
-
Solution: Increase the aging time after cooling. Allowing the slurry to stir for an extended period (e.g., several hours to overnight) can allow for more complete crystallization.[11]
-
-
Potential Cause 3: Lack of Seeding. Spontaneous nucleation can be unreliable.
-
Solution: If available, add a small quantity of pure crystals (seed crystals) of the desired diastereomeric salt once the solution is saturated. This provides a template for crystal growth and can significantly improve yield and consistency.
-
Issue 3: Formation of Oil Instead of Crystals
Q: When I try to crystallize the diastereomeric salt, it "oils out" instead of forming a solid. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This is often due to very high supersaturation or a solvent in which the salt has low solubility.[11]
-
Potential Cause 1: Excessive Supersaturation. The concentration of the salt is too high, or the solution was cooled too quickly.
-
Solution: Use a more dilute solution or a slower cooling rate.[11] Starting the crystallization at a slightly higher temperature can also help.
-
-
Potential Cause 2: Poor Solvent Choice. The solvent may not be suitable for crystallization.
-
Solution: Experiment with a solvent in which the salt has slightly higher solubility to allow for more controlled crystal growth.[11] Using solvent mixtures can also modulate solubility to an optimal range.
-
Data Presentation
Table 1: Comparison of Resolution Methods & Conditions
| Resolution Method | Resolving Agent / Biocatalyst | Solvent / Medium | Key Parameters | Achieved Purity (ee) | Reference |
| Diastereomeric Salt Crystallization | (S)-Mandelic Acid | 2-Butanol / Water | Optimized for industrial scale | >99.9% | [1] |
| Diastereomeric Salt Crystallization | L-Dibenzoyl Tartaric Acid | Not Specified | Used in a crystallization-induced diastereomer transformation | 95% | [12] |
| Enzymatic Reduction | Saccharomyces cerevisiae (immobilized) | Citrate Buffer | pH 6.0, 30°C | >99.0% | [13] |
| Enzymatic Reduction | Rhodosporidium toruloides (RtSCR9 in E. coli) | Not Specified | High substrate loading (1000 mM) | >98.5% | [1][14] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution with (S)-Mandelic Acid
This protocol is a generalized procedure based on literature findings for resolving racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol.[1]
-
Dissolution: Dissolve racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol and a molar equivalent of (S)-mandelic acid in a suitable solvent (e.g., 2-butanol with a small amount of water) with heating until a clear solution is obtained.
-
Crystallization: Cool the solution slowly and controllably to the desired crystallization temperature (e.g., room temperature or lower). Seeding with a small crystal of the pure (S)-amine-(S)-mandelic acid salt at the saturation point is recommended.
-
Aging: Allow the resulting slurry to stir at the final temperature for several hours to ensure complete crystallization.
-
Isolation: Isolate the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water. Add a base (e.g., sodium hydroxide solution) to raise the pH and deprotonate the amine.
-
Extraction: Extract the liberated (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Analysis: Dry and concentrate the organic extract. Analyze the enantiomeric excess (ee) of the product using chiral HPLC. A recrystallization of the free amine may be performed to further enhance purity.[1]
Protocol 2: Conceptual Workflow for Enzymatic Resolution
This outlines the key steps in developing an enzymatic resolution process.
-
Biocatalyst Screening: Screen a library of enzymes (e.g., lipases for kinetic resolution or dehydrogenases/reductases for asymmetric reduction of a ketone precursor) for activity and enantioselectivity.[4][15]
-
Reaction Optimization: Optimize key parameters for the best-performing enzyme:
-
pH: Determine the optimal pH for enzyme activity and stability.
-
Temperature: Identify the ideal reaction temperature (e.g., 30°C).[13][15]
-
Solvent/Co-solvent: If applicable, select an organic co-solvent that improves substrate solubility without inactivating the enzyme.
-
Substrate Concentration: Determine the highest possible substrate concentration that does not cause substrate or product inhibition.[13]
-
-
Preparative Scale Reaction: Conduct the reaction on a larger scale using the optimized conditions. Monitor the reaction progress by sampling and analyzing the conversion and enantiomeric excess over time.
-
Work-up and Isolation: Once the desired conversion is reached, stop the reaction (e.g., by pH shift or filtration of the enzyme). Extract the product and purify it from the remaining substrate and byproducts.
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic for Low Enantiomeric Excess.
References
- 1. researchgate.net [researchgate.net]
- 2. US20060063943A1 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 4. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 13. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
Technical Support Center: Chiral HPLC Separation of (S)- and (R)-Enantiomers
Welcome to the Technical Support Center for troubleshooting the HPLC separation of (S)- and (R)-enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chiral separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing poor or no separation of my enantiomers?
Poor or no resolution is a common issue in chiral chromatography and typically indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not creating a sufficient energy difference between the diastereomeric complexes formed between the enantiomers and the CSP.[1]
Troubleshooting Steps:
-
Re-evaluate Chiral Stationary Phase (CSP) Selection: The CSP is the most critical factor in a chiral separation.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a common first choice due to their broad applicability.[1][2] If your current CSP is ineffective, a screening of different CSPs is the most effective approach to find a suitable one.[3]
-
Optimize the Mobile Phase: The composition of the mobile phase plays a significant role in selectivity.[4]
-
Organic Modifier: In normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (often n-hexane).[1] In reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[5]
-
Additives/Modifiers: For acidic or basic analytes, the addition of a small amount (typically 0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) can significantly improve peak shape and resolution.[1][6]
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of chiral recognition.[5] While lower temperatures often enhance chiral selectivity by strengthening the bonding forces responsible for separation, this is not always the case, and sometimes higher temperatures can improve resolution or even reverse the elution order.[5][7][8] It is recommended to experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C).[1]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially leading to improved resolution.[8][9]
2. What causes peak tailing and how can I fix it?
Peak tailing is an asymmetry where the latter half of the peak is drawn out. This can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase (e.g., silanols) can cause tailing.
-
Solution: Add a mobile phase modifier. For basic compounds, add a basic modifier like DEA. For acidic compounds, add an acidic modifier like TFA.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1]
-
Solution: Reduce the sample concentration or injection volume.[1]
-
-
Column Contamination: A contaminated guard or analytical column can lead to poor peak shape.
-
Solution: Flush the column with a strong, compatible solvent as per the manufacturer's instructions. If the problem persists, the guard column may need to be replaced.[5]
-
3. My peaks are fronting. What is the cause and solution?
Peak fronting, where the initial part of the peak is distorted, is less common than tailing.
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.[1]
-
Solution: Dilute the sample.[1]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[1]
-
4. Why are my peaks splitting?
Split peaks can indicate a problem with the column inlet or the sample introduction process.[1]
-
Column Void: A void or channel may have formed at the inlet of the column bed.[1]
-
Solution: Reversing the column and flushing it may resolve the issue. If the problem persists, the column may need to be replaced.[1]
-
-
Partially Blocked Frit: The inlet frit of the column might be partially clogged.[1]
-
Solution: Backflushing the column can help. If this is unsuccessful, the frit may need to be replaced.[1]
-
-
Injection Solvent Effect: Injecting the sample in a solvent that is incompatible with the mobile phase can cause the peak to split.[1]
-
Solution: Ensure the injection solvent is the same as the mobile phase or a weaker solvent.[1]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition on Enantiomeric Separation
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |
| Blebbistatin | Polysaccharide-based | n-hexane/Isopropanol/DEA | 5.85 | [6] |
| 4-Aminoblebbistatin | Polysaccharide-based | n-hexane/Methanol/DEA | High | [6] |
| 4-Aminoblebbistatin | Polysaccharide-based | n-hexane/Isopropanol/FA | No Resolution | [6] |
| Fmoc-N-Isoleucine | Polysaccharide-based | Mobile Phase with 0.5% Formic Acid | Elution order reversed | [4] |
Table 2: Effect of Temperature on Enantiomeric Separation of Oxazepam and Lorazepam
| Temperature (°C) | Resolution | Observation | Reference |
| > 13 | Decreased | Peak coalescence observed | [10] |
| 13 | Unit Resolution | Optimal for separation | [10] |
| 9 | Good | No racemization observed | [10] |
Experimental Protocols
Protocol 1: General Chiral Method Development Screening
This protocol outlines a systematic approach to developing a new chiral separation method.
-
Sample Preparation:
-
Initial Screening:
-
Column Selection: Screen a minimum of two to three different types of chiral stationary phases (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).[12]
-
Mobile Phase Screening:
-
Normal Phase: Start with a common mobile phase like n-Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.[12] Also, test a second alcohol modifier like ethanol.
-
Reversed Phase: Begin with a mobile phase such as Acetonitrile/Water with 0.1% Formic Acid (for acidic compounds) or 0.1% Diethylamine (for basic compounds).
-
-
Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.[11]
-
-
Method Optimization:
-
Once partial separation is observed, optimize the resolution by systematically adjusting the following parameters:
-
Organic Modifier Percentage: Vary the percentage of the alcohol modifier in normal phase or the organic solvent in reversed phase in small increments (e.g., 2-5%).[1]
-
Temperature: Evaluate the effect of column temperature by testing at different temperatures (e.g., 15°C, 25°C, and 40°C).[1]
-
Flow Rate: If resolution is still not optimal, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[1]
-
Additives: For ionizable compounds, evaluate the effect of adding a small percentage of an acidic or basic modifier.[1]
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Troubleshooting guide for common peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. benchchem.com [benchchem.com]
Technical Support Center: (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. The information is designed to address specific issues that may be encountered during experimental studies, particularly concerning the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this compound have not been extensively published, potential degradation pathways can be inferred from its structural similarity to Duloxetine and the known reactivity of its functional groups (thiophene ring, secondary amine, and alcohol). The primary degradation pathways are expected to involve the thiophene ring and the N-methylamino side chain.[1]
-
Oxidative Degradation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[1] The N-methylamino group can also undergo oxidation.
-
Hydrolytic Degradation: While the molecule is a precursor to Duloxetine, which is known to be acid labile due to the ether linkage, this specific compound lacks that linkage. However, degradation under strongly acidic or basic conditions cannot be ruled out and should be experimentally determined. Duloxetine, a related compound, shows significant degradation under acidic, alkaline, and aqueous hydrolytic conditions.[2]
-
Photolytic Degradation: Aromatic compounds and those with heteroatoms can be susceptible to photodegradation. Duloxetine has been shown to degrade under photolytic conditions.[2] Therefore, exposure of this compound to UV or visible light may lead to the formation of degradation products.
-
Thermal Degradation: The thiophene ring can undergo thermal fragmentation at high temperatures.[1] However, Duloxetine has been found to be stable under thermal stress, suggesting its precursor may also exhibit some thermal stability under typical experimental conditions.[2]
Q2: My sample of this compound shows unexpected peaks in the chromatogram. What could be the cause?
A2: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation: The compound may have degraded due to improper storage or handling. Ensure it is protected from light, excessive heat, and reactive chemicals. Review the storage conditions and the age of the sample.
-
Impurities: The unexpected peaks could be impurities from the synthesis of the compound. Refer to the certificate of analysis (CoA) to check for known impurities.
-
Contamination: The sample, solvent, or HPLC system might be contaminated. Run a blank injection of the solvent to rule out solvent contamination. Ensure proper cleaning procedures for your vials and the HPLC system.
-
Interaction with Excipients: If you are analyzing a formulated product, the compound might be interacting with excipients.
Q3: How can I prevent the degradation of this compound during storage and analysis?
A3: To minimize degradation, the following precautions are recommended:
-
Storage: Store the compound in a well-closed container, protected from light, at a cool and dry place. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Sample Preparation: Prepare solutions fresh for analysis. If solutions need to be stored, keep them refrigerated and protected from light. Use amber vials or wrap vials in aluminum foil.
-
Analytical Method: Use a validated stability-indicating analytical method, such as RP-HPLC, that can separate the parent compound from its potential degradation products. The mobile phase pH should be optimized to ensure the stability of the compound during the analysis.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Forced Degradation Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Complete or near-complete loss of the main peak in a short time under acidic or basic conditions. | The stress conditions are too harsh. | Reduce the concentration of the acid or base, lower the temperature, or shorten the exposure time. Start with milder conditions (e.g., 0.01 M HCl or 0.01 M NaOH at room temperature) and gradually increase the stress level. |
| Multiple degradation peaks appearing, making the chromatogram complex. | Multiple degradation pathways are occurring simultaneously. | Analyze samples at different time points to understand the degradation kinetics. Use a photodiode array (PDA) detector to check for peak purity and to aid in the identification of co-eluting peaks. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions. | Ensure precise control over temperature, concentration of stressor, and light exposure. Use calibrated equipment and prepare fresh solutions for each experiment. |
Issue 2: No Degradation Observed Under Stress Conditions
| Symptom | Possible Cause | Troubleshooting Steps |
| No significant decrease in the main peak area after applying stress (e.g., heat, light, oxidation). | The compound is stable under the applied conditions, or the conditions are not stressful enough. | Increase the intensity of the stress. For thermal stress, increase the temperature. For photolytic stress, increase the light intensity or exposure time. For oxidative stress, use a higher concentration of the oxidizing agent (e.g., H₂O₂).[3] |
| The analytical method is not stability-indicating. | The degradation products are co-eluting with the main peak. | Develop and validate a stability-indicating method. This involves using a column with a different selectivity, optimizing the mobile phase composition and gradient, and using a PDA detector to assess peak purity. |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | Time | % Degradation | Number of Degradants | Major Degradant RRT |
| 0.1 M HCl (60°C) | 24h | 15.2% | 3 | 0.85 |
| 0.1 M NaOH (60°C) | 24h | 8.5% | 2 | 1.15 |
| 3% H₂O₂ (RT) | 48h | 5.1% | 1 | 0.92 |
| Thermal (80°C) | 7 days | < 2% | 0 | - |
| Photolytic (ICH Q1B) | - | 12.8% | 4 | 0.78, 1.23 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 48 hours. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 7 days. At appropriate time intervals, weigh a portion of the solid, dissolve it in the mobile phase, and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Solvent A (0.01 M phosphate buffer, pH 3.0) and Solvent B (Acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: 40% A, 60% B
-
25-26 min: Linear gradient to 90% A, 10% B
-
26-30 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
Welcome to the technical support center for the synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up the synthesis of this key pharmaceutical intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic methodology.
Method 1: Asymmetric Hydrogenation of 3-(N,N-Dimethylamino)-1-(2-thienyl)-1-propanone
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Catalyst poisoning | Ensure the substrate and solvent are free from impurities that can deactivate the chiral catalyst. Common poisons include sulfur compounds (other than the thiophene ring of the substrate), water, and oxygen. |
| Incorrect catalyst loading | Optimize the catalyst-to-substrate ratio. A higher loading may improve ee but will also increase costs. |
| Suboptimal reaction conditions | Systematically vary the temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity. |
| Racemization of the product | Although less common for this specific product, ensure that the work-up conditions are not harsh enough to cause racemization. Avoid strongly acidic or basic conditions for prolonged periods. |
Issue 2: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Poor catalyst activity | Verify the quality and handling of the catalyst. Ensure it has been stored under an inert atmosphere. |
| Insufficient hydrogen pressure | Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction. |
| Mass transfer limitations | On a larger scale, ensure efficient stirring to facilitate the transport of hydrogen to the catalyst surface. |
Method 2: Chiral Resolution of Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol with (S)-Mandelic Acid
Issue 1: Low Yield of Diastereomeric Salt
| Potential Cause | Troubleshooting Step |
| Suboptimal solvent system | The choice of solvent is critical. For industrial-scale resolution, 2-butanol containing two equimolar amounts of water has been reported to be effective.[1] |
| Incorrect stoichiometry of resolving agent | Use the optimal molar ratio of (S)-mandelic acid to the racemic amine. |
| Precipitation issues | Ensure the solution is fully dissolved before cooling. Control the cooling rate to allow for proper crystal formation. Seeding with a small amount of the desired diastereomeric salt can be beneficial. |
Issue 2: Low Optical Purity of the Resolved Amine
| Potential Cause | Troubleshooting Step |
| Co-precipitation of the other diastereomer | Recrystallization of the diastereomeric salt is often necessary to achieve high optical purity.[1] |
| Incomplete resolution | Optimize the crystallization conditions, including solvent, temperature, and cooling rate. |
Issue 3: Difficulty in Recovering the Resolving Agent
| Potential Cause | Troubleshooting Step |
| Inefficient extraction process | After liberation of the free amine, the aqueous layer containing the mandelate salt can be acidified and extracted with an organic solvent to recover the mandelic acid. |
| Degradation of the resolving agent | Ensure that the recovery process does not involve harsh conditions that could lead to the degradation of mandelic acid. |
Method 3: Biocatalytic Reduction of 3-Methylamino-1-(2-thienyl)-1-propanone
Issue 1: Low Conversion Rate
| Potential Cause | Troubleshooting Step |
| Product inhibition | The accumulation of the amino alcohol product can inhibit the enzyme's activity.[2] To mitigate this, consider using a membrane reactor to continuously remove the product from the reaction mixture. |
| Suboptimal pH or temperature | Determine the optimal pH and temperature for the specific ketoreductase being used. For Saccharomyces cerevisiae, a pH of 6.0 and a temperature of 30°C have been reported as optimal. |
| Cofactor limitation | Ensure that the cofactor regeneration system is efficient. For whole-cell systems, this is often handled internally, but for isolated enzymes, an external regeneration system is required. |
Issue 2: Low Enantioselectivity
| Potential Cause | Troubleshooting Step |
| Presence of competing enzymes | If using a whole-cell system, there may be other enzymes that produce the undesired enantiomer. Consider using a purified enzyme or an engineered microorganism. |
| Incorrect reaction conditions | Optimize the reaction parameters, as they can sometimes influence the enantioselectivity of the enzyme. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for large-scale synthesis of this compound?
A1: Both chiral resolution and asymmetric hydrogenation have been successfully applied on an industrial scale. The choice depends on factors such as cost of the chiral catalyst versus the resolving agent, efficiency of the resolution process, and the desired optical purity. Biocatalytic methods are also emerging as a green and efficient alternative.
Q2: How can I monitor the progress of the reaction?
A2: A simple reversed-phase high-performance liquid chromatographic (RP-HPLC) method using a C-18 column can be used for the simultaneous analysis of the starting material and the product.[3]
Q3: What are the common impurities I should look for?
A3: Process-related impurities can arise from starting materials, side reactions, or degradation products. It is important to characterize the impurity profile of your specific process. Common impurities may include the starting ketone, the (R)-enantiomer of the product, and byproducts from side reactions.
Q4: What are the safety precautions for handling the reagents involved in the synthesis?
A4: Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE), working in a well-ventilated area, and being aware of the specific hazards of each chemical. For example, hydrogen gas used in asymmetric hydrogenation is highly flammable.
Data Presentation
Table 1: Comparison of Different Synthetic Routes
| Method | Key Reagents | Typical Yield | Typical ee | Advantages | Challenges |
| Asymmetric Hydrogenation | Chiral catalyst (e.g., Ru-BINAP), H₂ | High | >99% | High efficiency and enantioselectivity | High cost of catalyst, sensitivity to impurities |
| Chiral Resolution | Racemic amine, (S)-mandelic acid | Moderate to high | >99.9% after recrystallization[1] | Well-established, high optical purity achievable | Requires additional steps for resolution and recovery of resolving agent |
| Biocatalytic Reduction | Ketoreductase (e.g., from Saccharomyces cerevisiae) | High | >99% | Green and sustainable, mild reaction conditions | Product inhibition, potential for competing enzymes in whole-cell systems |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 3-(Methylamino)-1-(2-thienyl)propan-1-ol with (S)-Mandelic Acid (Industrial Scale Optimization)
This protocol is based on the optimized conditions for industrial-scale resolution.[1]
-
Dissolution: Dissolve racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol and (S)-mandelic acid in 2-butanol containing two equimolar amounts of water at an elevated temperature until a clear solution is obtained.
-
Crystallization: Gradually cool the solution to allow for the crystallization of the (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol・(S)-mandelic acid・H₂O diastereomeric salt. Seeding with a small amount of pre-existing crystals may be beneficial.
-
Isolation: Filter the precipitated salt and wash it with a small amount of cold 2-butanol.
-
Recrystallization (if necessary): For higher optical purity, recrystallize the diastereomeric salt from a suitable solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to adjust the pH to alkaline.
-
Extraction: Extract the liberated (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol with an organic solvent (e.g., toluene).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product. A final recrystallization from a non-polar solvent like ethylcyclohexane can further enhance purity.[4]
Visualizations
Caption: Experimental workflow for the synthesis and chiral resolution.
Caption: Troubleshooting logic for chiral resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 3. High-performance liquid chromatographic method for the simultaneous estimation of the key intermediates of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the production of Duloxetine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most frequently observed impurities can be categorized based on their origin in the synthesis process. These include starting materials, intermediates, byproducts from side reactions, and enantiomeric impurities.
Q2: How can I minimize the formation of the undesired (R)-enantiomer?
A2: The formation of the (R)-enantiomer is inherent in non-asymmetric synthesis routes. Its removal is the primary goal of the chiral resolution step. To minimize its presence in the final product, focus on optimizing the chiral resolution process. This includes the choice of resolving agent, solvent system, crystallization temperature, and the number of recrystallization steps.
Q3: What analytical methods are recommended for monitoring the purity of this compound?
A3: A combination of chromatographic techniques is recommended for comprehensive purity analysis. Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess (e.e.). Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile impurities and byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Low Enantiomeric Excess (% e.e.)
Problem: The enantiomeric excess of the final product is below the desired specification after chiral resolution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Resolving Agent | - Ensure the resolving agent (e.g., (S)-(+)-mandelic acid) is of high chiral purity. - Experiment with different resolving agents to find one that forms diastereomeric salts with a significant difference in solubility. |
| Improper Solvent System | - The solvent system is critical for selective crystallization. Optimize the solvent or solvent mixture to maximize the solubility difference between the two diastereomers. - Ensure the correct solvent-to-substrate ratio is used. |
| Suboptimal Crystallization Conditions | - Control the cooling rate during crystallization. Rapid cooling can lead to co-precipitation of both diastereomers. - Optimize the crystallization temperature and duration. |
| Insufficient Number of Recrystallizations | - A single crystallization may not be sufficient to achieve high enantiomeric purity. Perform one or more recrystallization steps to enrich the desired diastereomer. |
Presence of Process-Related Impurities
Problem: The final product is contaminated with starting materials or byproducts.
Possible Causes & Solutions:
| Impurity | Possible Cause | Troubleshooting Steps |
| 3-(N-methylamino)-1-(2-thienyl)-1-propanone | Incomplete reduction of the ketone starting material. | - Increase the reaction time or temperature of the reduction step. - Use a more potent reducing agent or increase the molar ratio of the current reducing agent. - Monitor the reaction progress by TLC or HPLC to ensure complete conversion. |
| (R)-(+)-enantiomer | Inefficient chiral resolution. | - Refer to the "Low Enantiomeric Excess" troubleshooting guide above. |
| Resolving Agent | Incomplete removal after liberation of the free base. | - Ensure thorough washing of the product after breaking the diastereomeric salt. - Use an appropriate aqueous base wash followed by washes with water and brine. |
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Typical Analytical Method |
| (R)-(+)-3-(N-methylamino)-1-(2-thienyl)-1-propanol | Enantiomer of the desired product | Chiral HPLC |
| 3-(N-methylamino)-1-(2-thienyl)-1-propanone | Starting material | HPLC, GC-MS |
| (S)-(+)-Mandelic Acid | Resolving agent | HPLC |
Experimental Protocols
Protocol 1: Chiral Resolution using (S)-(+)-Mandelic Acid
This protocol describes a general procedure for the chiral resolution of racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol.
-
Dissolution: Dissolve racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Addition of Resolving Agent: Add a solution of (S)-(+)-mandelic acid (typically 0.5 to 1.0 molar equivalents) in the same solvent to the racemic mixture.
-
Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Base: Suspend the diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution) and stir until the solid dissolves.
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantiomerically enriched this compound.
-
Recrystallization (Optional): If the enantiomeric excess is not satisfactory, repeat the crystallization process.
Visualizations
Caption: Synthetic and resolution workflow for this compound.
Caption: Logical workflow for troubleshooting purity issues during synthesis.
Technical Support Center: Enhancing the Stability of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the handling, storage, and formulation of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Rapid Degradation of the Compound in Solution
-
Question: I am observing a rapid loss of purity of my this compound solution, even at room temperature. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation in solution is often attributed to oxidative processes, pH-related instability, or exposure to light. The thiophene ring and the secondary amine are particularly susceptible to oxidation.[1][2] The stability of the amino alcohol functionality can also be influenced by the pH of the solution.[3]
Potential Causes & Solutions:
Potential Cause Recommended Action Oxidation Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. Prepare solutions in a glovebox or under an inert atmosphere. Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid, after verifying compatibility.[2] Inappropriate pH The secondary amine can be more reactive at certain pH values. Buffer the solution to a slightly acidic pH (e.g., pH 4-6), as this may protonate the amine and reduce its susceptibility to oxidation.[2] Avoid highly acidic or alkaline conditions, which can catalyze degradation.[4][5] Photodegradation The thiophene moiety can be sensitive to UV light.[6][7][8] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible. Metal Ion Contamination Trace metal ions can catalyze oxidative degradation. Use high-purity solvents and glassware. If contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) after confirming it does not interact with the compound.
Issue 2: Discoloration of the Solid Compound During Storage
-
Question: My solid this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint over time. What does this indicate and what are the proper storage conditions?
-
Answer: Discoloration of the solid compound is a common indicator of degradation, likely due to oxidation or exposure to light and moisture. The recommended storage temperature for this compound is often -20°C to ensure long-term stability.[6]
Potential Causes & Solutions:
Potential Cause Recommended Action Oxidation Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Minimize headspace in the container to reduce the amount of trapped oxygen. Exposure to Light Store the compound in an amber, light-resistant container in a dark location. Moisture Absorption The compound may be hygroscopic. Store it in a desiccator with a suitable drying agent (e.g., silica gel). Ensure the container is sealed tightly to prevent moisture ingress. Elevated Temperature Adhere to the recommended storage temperature of -20°C. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use portions.
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am getting variable results in my biological assays using solutions of this compound. Could this be related to compound stability?
-
Answer: Yes, inconsistent assay results are frequently linked to the degradation of the active compound. The formation of degradation products can lead to a decrease in the effective concentration of the desired molecule and potential interference from the degradants themselves.
Potential Causes & Solutions:
Potential Cause Recommended Action Degradation After Preparation Prepare solutions fresh for each experiment. If solutions must be stored, even for a short period, store them at a low temperature (2-8°C or -20°C), protected from light, and under an inert atmosphere. Interaction with Assay Components Some components of your assay buffer or media could be promoting degradation. Evaluate the pH of your final assay solution and consider if any components could have oxidative potential. Adsorption to Labware The compound may adsorb to certain types of plasticware. Use low-adsorption polypropylene or glass labware for preparation and storage.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for this compound?
-
A1: Based on its chemical structure, the primary degradation pathways are:
-
Oxidation of the thiophene ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides and S,S-dioxides.[1]
-
Oxidation of the secondary amine: The N-methylamino group can be oxidized, potentially forming hydroxylamines or other related species.[2]
-
Oxidation of the secondary alcohol: The propanol group can be oxidized to the corresponding ketone.
-
Photodegradation: The thiophene ring can be susceptible to degradation upon exposure to UV light.[6][7][8]
-
pH-mediated hydrolysis/degradation: Extreme pH conditions (highly acidic or alkaline) can promote degradation.[4][5]
-
-
-
Q2: What are the ideal storage conditions for this compound?
-
A2: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (argon or nitrogen).[6] For short-term storage of solutions, use amber vials at 2-8°C or -20°C, with the solvent purged with an inert gas.
-
-
Q3: How can I monitor the stability of my compound?
-
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the purity of your compound and detect the formation of degradation products.[9] The method should be capable of separating the parent compound from all potential degradants.
-
-
Q4: Are there any excipients that should be avoided when formulating this compound?
-
A4: Excipients known to contain reactive impurities, such as peroxides (often found in polymers like povidone and polyethylene glycols), should be used with caution as they can accelerate the oxidation of the secondary amine.[2] Also, be mindful of the micro-pH that certain excipients may create in a solid formulation.
-
Data Presentation: Stability Under Stressed Conditions
The following tables summarize hypothetical, yet plausible, quantitative data from forced degradation studies to illustrate the stability profile of this compound.
Table 1: Effect of pH on Stability in Aqueous Solution at 40°C for 24 hours
| pH | Initial Purity (%) | Purity after 24h (%) | Major Degradant Peak Area (%) |
| 2.0 | 99.8 | 92.5 | 4.8 |
| 4.0 | 99.8 | 98.7 | 0.6 |
| 7.0 | 99.8 | 96.2 | 2.1 |
| 10.0 | 99.8 | 91.8 | 5.3 |
Table 2: Effect of Temperature and Light on Solid State Stability for 7 days
| Condition | Initial Purity (%) | Purity after 7 days (%) | Appearance |
| -20°C, Dark | 99.8 | 99.7 | White Powder |
| 4°C, Dark | 99.8 | 99.2 | White Powder |
| 25°C, Dark | 99.8 | 97.5 | Off-white Powder |
| 40°C, Dark | 99.8 | 94.1 | Yellowish Powder |
| 25°C, UV Light | 99.8 | 90.3 | Light Brown Powder |
Table 3: Oxidative Degradation in Solution (3% H₂O₂) at 25°C
| Time (hours) | Initial Purity (%) | Purity (%) | Total Degradant Peak Area (%) |
| 0 | 99.8 | 99.8 | 0.0 |
| 2 | 99.8 | 95.1 | 4.7 |
| 6 | 99.8 | 88.4 | 11.3 |
| 24 | 99.8 | 72.9 | 26.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at 60°C for 7 days.
-
Analyze samples at the beginning and end of the study.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a calibrated light source (providing UV and visible light) according to ICH Q1B guidelines.
-
Maintain a control sample in the dark.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a developed and validated HPLC method with a photodiode array (PDA) detector to assess purity and detect degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help in their structural elucidation.[9]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Enantiomeric Bioactivity Profile: (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol versus its (R)-enantiomer
A comparative guide for researchers in drug development, offering insights into the stereoselective pharmacology of key duloxetine precursors.
Introduction
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol and its (R)-enantiomer are chiral amino alcohols that serve as critical intermediates in the synthesis of the potent and widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. The stereochemistry of these precursors is paramount, as it dictates the pharmacological activity of the final active pharmaceutical ingredient. It is well-established that the therapeutic efficacy of duloxetine resides primarily in its (S)-enantiomer. This guide provides a comparative overview of the biological activities of these two enantiomeric precursors, drawing upon available data and the known pharmacology of their downstream product, duloxetine.
While direct comparative studies on the biological activity of the (S)- and (R)-enantiomers of 3-(N-methylamino)-1-(2-thienyl)-1-propanol at monoamine transporters are not extensively available in the public domain, their differential effects can be inferred from the well-documented stereoselective activity of duloxetine.
Inferred Biological Activity at Monoamine Transporters
The primary mechanism of action of duloxetine is the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET), with a lower affinity for the dopamine transporter (DAT). Clinical and preclinical studies have demonstrated that (S)-duloxetine is the more potent enantiomer. In fact, (S)-duloxetine is reported to be at least twice as effective as (R)-duloxetine in inhibiting serotonin uptake.[1] This strongly suggests that the this compound precursor possesses a higher affinity for SERT and likely NET compared to its (R)-counterpart.
The following table summarizes the expected, inferred activity based on the known properties of the final product, duloxetine.
| Transporter | This compound | (R)-(+)-3-(N-methylamino)-1-(2-thienyl)-1-propanol |
| Serotonin Transporter (SERT) | Higher Affinity (Inferred) | Lower Affinity (Inferred) |
| Norepinephrine Transporter (NET) | Higher Affinity (Inferred) | Lower Affinity (Inferred) |
| Dopamine Transporter (DAT) | Low Affinity (Inferred) | Low Affinity (Inferred) |
Experimental Protocols
To definitively determine the biological activity of these enantiomers, standard in vitro radioligand binding assays and synaptosomal uptake assays would be employed.
Radioligand Binding Affinity Assay
This assay measures the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinities (Ki) of this compound and its (R)-enantiomer for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).[2]
-
Test compounds: this compound and (R)-(+)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.
-
Non-specific binding inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.
-
Incubate the plates at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters into nerve terminals.
Objective: To determine the potency (IC50) of this compound and its (R)-enantiomer to inhibit the uptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine uptake, hippocampus for serotonin uptake, and cortex for norepinephrine uptake).
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, and [³H]Dopamine.
-
Test compounds: this compound and (R)-(+)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.
-
Uptake buffer and other necessary reagents.
Procedure:
-
Prepare synaptosomes from the specific rat brain regions.
-
Pre-incubate the synaptosomes with various concentrations of the test compounds or vehicle.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes using a scintillation counter.
-
Determine the IC50 values for the inhibition of neurotransmitter uptake.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the inferred mechanism of action and the synthetic relationship of the enantiomers.
Caption: Inferred differential inhibition of SERT and NET by the enantiomers.
Caption: Stereoselective synthesis of Duloxetine from its precursors.
Conclusion
The stereochemical configuration of 3-(N-methylamino)-1-(2-thienyl)-1-propanol is a critical determinant of its biological activity, a property that is carried through to the final drug, duloxetine. Based on the pronounced stereoselectivity of duloxetine, it is inferred that the (S)-enantiomer of the precursor exhibits significantly higher affinity and inhibitory potency at the serotonin and norepinephrine transporters compared to the (R)-enantiomer. Further direct experimental validation of the binding affinities and functional activities of these precursors would provide a more complete understanding of their pharmacological profiles and confirm the basis for the stereoselective action of duloxetine.
References
A Comparative Guide to the Synthetic Routes of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a key chiral intermediate in the synthesis of the potent antidepressant duloxetine. The stereochemistry at the hydroxyl-bearing carbon is crucial for its pharmacological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comprehensive comparison of various synthetic strategies to obtain this valuable intermediate, focusing on biocatalytic, chemoenzymatic, classical chemical resolution, and asymmetric synthesis approaches. The performance of these routes is evaluated based on experimental data for yield, enantiomeric excess, and reaction conditions.
Comparison of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic methodologies, offering a clear comparison of their efficiency and stereoselectivity.
Table 1: Biocatalytic Asymmetric Reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone
| Biocatalyst | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Temperature (°C) | pH | Reference |
| Immobilized Saccharomyces cerevisiae CGMCC No. 2230 | 5 g/L | 100 | >99.0 | 48 | 30 | 6.0 | [1][2] |
Table 2: Chemoenzymatic Synthesis
| Enzymatic Step | Precursor | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions | Reference |
| Kinetic Resolution | (±)-3-chloro-1-(2-thienyl)-1-propanol | Candida antarctica lipase B | - | - | Reduction with NaBH4 followed by enzymatic resolution. | [3] |
| Asymmetric Reduction | 3-(dimethylamino)-1-(2-thienyl)-1-propanone | Carbonyl reductase from Rhodosporidium toruloides (co-expressed with glucose dehydrogenase) | 60.2 (overall for duloxetine) | >98.5 | Whole-cell biocatalysis. | [4] |
Table 3: Classical Chemical Resolution
| Method | Racemic Substrate | Resolving Agent | Yield (%) | Enantiomeric Excess (ee, %) | Key Steps | Reference |
| Resolution-Racemization-Recycle | (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-mandelic acid | 75 (of final alcohol) | 100 (after recrystallization) | Diastereomeric salt formation, separation, and liberation of the amine. | [4][5] |
Table 4: Asymmetric Synthesis
| Method | Starting Material | Catalyst/Reagent | Overall Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Transfer Hydrogenation | 2-acetylthiophene (multi-step) | - | 78 (for duloxetine) | 95 | [6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Biocatalytic Asymmetric Reduction using Immobilized Saccharomyces cerevisiae
This method utilizes whole cells of Saccharomyces cerevisiae immobilized in a liquid-core sodium alginate/chitosan/sodium alginate (ACA) microcapsule for the asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone.
Experimental Procedure:
-
Cell Culture and Immobilization: Saccharomyces cerevisiae CGMCC No. 2230 is cultured for an optimal time of 28 hours. The cells are then immobilized in ACA liquid-core microcapsules. The optimal conditions for capsule formation include 90% chitosan deacetylation, a chitosan molecular weight of 30,000-50,000, 5.0 g/L chitosan concentration, and a pH 6.0 citrate buffer solution.[1][2]
-
Asymmetric Reduction: The asymmetric reduction is carried out in a batch or continuous membrane reactor. For batch reduction, the immobilized cells are added to a solution of 3-N-methylamino-1-(2-thienyl)-1-propanone (5 g/L) in a suitable buffer at pH 6.0. The reaction is maintained at 30°C with agitation (180 rpm) for 48 hours.[1][2]
-
Product Isolation: After the reaction, the immobilized cells are separated by filtration. The product, this compound, is then extracted from the aqueous phase using an organic solvent and purified by standard techniques.
Chemoenzymatic Synthesis via Kinetic Resolution
This approach involves the chemical synthesis of a racemic alcohol followed by enzymatic kinetic resolution to separate the desired (S)-enantiomer.
Experimental Procedure:
-
Synthesis of Racemic Alcohol: 3-chloro-1-(2-thienyl)-1-propanone is reduced using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol to yield racemic 3-chloro-1-(2-thienyl)-1-propanol.[3]
-
Enzymatic Kinetic Resolution: The racemic alcohol is subjected to kinetic resolution using Candida antarctica lipase B. This involves the enantioselective acylation of the (R)-enantiomer, leaving the desired (S)-3-chloro-1-(2-thienyl)-1-propanol unreacted. The reaction is typically carried out in an organic solvent with an acyl donor.
-
Separation and Further Conversion: The unreacted (S)-alcohol is separated from the acylated (R)-enantiomer by chromatography. The resulting (S)-3-chloro-1-(2-thienyl)-1-propanol is then converted to this compound through reaction with methylamine.
Classical Chemical Resolution: Eli Lilly's Resolution-Racemization-Recycle (RRR) Synthesis
This industrial process involves the resolution of a racemic amino alcohol using a chiral resolving agent, with the added advantage of racemizing and recycling the undesired enantiomer.
Experimental Procedure:
-
Synthesis of Racemic Precursor: 2-acetylthiophene undergoes a Mannich reaction with formaldehyde and dimethylamine to produce 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone, which is then reduced to racemic (±)-3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol.[4][7]
-
Diastereomeric Salt Formation: The racemic amino alcohol is treated with (S)-mandelic acid in a suitable solvent. The (S)-enantiomer of the amino alcohol selectively forms a less soluble diastereomeric salt with (S)-mandelic acid.[4][5]
-
Separation and Liberation: The diastereomeric salt is separated by filtration. The (S)-amino alcohol is then liberated from the salt by treatment with a base. A single recrystallization can afford the product with 100% enantiomeric excess.[4]
-
Demethylation: The resulting (S)-3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol is then N-demethylated to yield this compound.[4]
Asymmetric Synthesis via Transfer Hydrogenation
Asymmetric transfer hydrogenation offers a direct method to produce the chiral alcohol from the corresponding ketone.
Experimental Procedure:
-
Precursor Synthesis: The synthesis starts from 2-acetylthiophene, which is converted in multiple steps to the precursor ketone, 3-N-methylamino-1-(2-thienyl)-1-propanone.
-
Asymmetric Transfer Hydrogenation: The ketone is subjected to asymmetric transfer hydrogenation using a suitable chiral catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture). The specific catalyst and reaction conditions are crucial for achieving high enantioselectivity.
-
Product Isolation and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified using standard laboratory techniques.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the described synthetic routes.
Caption: Workflow for Biocatalytic Asymmetric Reduction.
Caption: Workflow for Chemoenzymatic Synthesis.
Caption: Workflow for Classical Chemical Resolution.
Caption: Workflow for Asymmetric Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resolution-Racemization-Recycle. – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 6. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Precursors for the Synthesis of Duloxetine
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stereoselective synthetic routes for active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Its synthesis has been the subject of extensive research, leading to the exploration of various precursors and synthetic strategies aimed at improving yield, purity, and cost-effectiveness, while also embracing greener chemistry principles. This guide provides an objective comparison of alternative precursors for the synthesis of duloxetine, supported by experimental data and detailed methodologies.
Comparison of Key Synthetic Precursors
The selection of a starting material is a critical decision in the overall efficiency of a synthetic pathway. The following table summarizes quantitative data for several key alternative precursors used in the synthesis of duloxetine, highlighting the advantages and disadvantages of each route.
| Precursor | Synthetic Approach | Key Steps | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| 2-Acetylthiophene | Classical Route | Mannich reaction, Reduction, Resolution, Etherification, Demethylation | ~60% (from intermediate 3a) | >98.5% | Readily available starting material, well-established chemistry. | Multiple steps, use of hazardous reagents, resolution of racemate required. |
| 2-Tosyloxyl-1-(2-thiophenyl)ethanone | Asymmetric Transfer Hydrogenation | Asymmetric transfer hydrogenation, Cyclization, N-methylation, Hydrolysis, Etherification | ~45% (over 7 steps) | 95% | High enantioselectivity in the key reduction step, avoids classical resolution. | Multi-step process, use of a rhodium catalyst. |
| 3-Chloro-1-(2-thienyl)-1-propanone | Chemoenzymatic Reduction | Enantioselective reduction using a biocatalyst (e.g., Candida pseudotropicalis), Substitution, Etherification | Not explicitly stated | >99% | High enantioselectivity, environmentally friendly reduction step. | Requires specific biocatalysts and fermentation/immobilization techniques. |
| Thiophene & Succinic Anhydride | Multi-step Chemical Synthesis | Friedel-Crafts acylation, Esterification, Aminolysis, Asymmetric Hydrogenation, Oxidative Degradation | ~90% (for a key intermediate) | >98% | Utilizes basic starting materials. | Lengthy multi-step synthesis. |
| Thioamide | Asymmetric Aldol Reaction | Direct catalytic asymmetric aldol reaction, Reduction, and subsequent transformations | Not explicitly stated | 92% (for aldol product after reduction) | Concise and innovative approach to establishing the chiral center. | Newer methodology, may require specialized catalysts and optimization. |
| (S)-3-Hydroxy-3-(2-thienyl) propanenitrile | Chemoenzymatic Resolution | Lipase-catalyzed enantioselective transesterification | Conversion of 53.9% to obtain the desired enantiomer | 99% | High enantiopurity of the key intermediate. | Kinetic resolution limits the theoretical yield to 50% without a racemization process. |
Experimental Protocols and Synthetic Pathways
This section provides detailed experimental methodologies for the key transformations and visual representations of the synthetic workflows.
Classical Synthesis from 2-Acetylthiophene
This route is a widely practiced method for duloxetine synthesis. It commences with a Mannich reaction to introduce the aminomethyl group, followed by reduction, resolution of the resulting racemic alcohol, and subsequent elaboration to the final product.
Experimental Workflow:
Caption: Classical synthetic route to duloxetine starting from 2-acetylthiophene.
Key Experimental Protocol: Mannich Reaction [1] To a suitable reactor, 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.2 eq) are added to isopropyl alcohol (2.5 volumes). A catalytic amount of concentrated hydrochloric acid is then introduced. The reaction mixture is heated to 75-80°C and stirred for approximately 6 hours. After completion of the reaction, the mixture is worked up to isolate 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride. A patent describing a similar process reports a yield of 80-85% for the hydrochloride salt of a related N-methyl analog[2].
Asymmetric Transfer Hydrogenation Route
This approach utilizes an asymmetric transfer hydrogenation of a functionalized ketone to establish the chiral center with high enantioselectivity, thereby avoiding a classical resolution step.
Experimental Workflow:
Caption: Asymmetric synthesis of (S)-duloxetine via transfer hydrogenation.
Key Experimental Protocol: Asymmetric Transfer Hydrogenation [3][4] A catalytic amount of Cp*RhCl[(S,S)-TsDPEN] is used for the reduction of 2-tosyloxy-1-(2-thiophenyl)ethanone (10 mmol, substrate/catalyst molar ratio 500). The reaction is performed in ethyl acetate with an azeotropic mixture of formic acid/triethylamine (5/2 molar ratio, 2 ml) at room temperature for 3 hours. This step yields (S)-2-tosyloxy-1-(2-thiophenyl)ethanol in 95% yield with 95% enantiomeric excess[3][4].
Chemoenzymatic Synthesis via Ketone Reduction
This "green chemistry" approach employs a biocatalyst for the enantioselective reduction of a prochiral ketone to the desired chiral alcohol intermediate.
Experimental Workflow:
Caption: Chemoenzymatic route to duloxetine using enantioselective reduction.
Key Experimental Protocol: Enantioselective Bioreduction [5] The synthesis of the key intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol is achieved using liquid-core immobilized Candida pseudotropicalis 104. The reduction of 3-chloro-1-(2-thienyl)-1-propanone is carried out under optimized conditions to yield the desired (S)-alcohol with high enantiomeric excess. While the specific yield for this step is not provided in the abstract, the focus is on the high purity of the chiral intermediate obtained.
Conclusion
The synthesis of duloxetine can be approached from a variety of precursors, each with its own set of advantages and challenges. The classical route starting from 2-acetylthiophene is well-established but involves multiple steps and a resolution of a racemic intermediate. Modern approaches, such as asymmetric transfer hydrogenation and chemoenzymatic reductions, offer elegant solutions for controlling stereochemistry, often leading to higher enantiopurity in earlier stages of the synthesis. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and considerations for process safety and environmental impact. The ongoing research in this area continues to provide more efficient and sustainable methods for the synthesis of this important pharmaceutical agent.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103819448A - Preparation method of duloxetine key intermediate - Google Patents [patents.google.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the HPLC Method Validation for (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a key chiral intermediate in the synthesis of duloxetine.[1][2] The performance of various chiral HPLC methods is evaluated, and a comparison with alternative techniques such as Capillary Electrophoresis (CE) is presented. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of an appropriate analytical method.
Introduction to Analytical Methodologies
The accurate quantification and enantiomeric purity determination of this compound are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient, duloxetine.[3] Chiral HPLC is the most widely employed technique for this purpose, offering high resolution and sensitivity.[4] Alternative methods like Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) also present viable options for chiral separations.[5][6]
High-Performance Liquid Chromatography (HPLC): This technique utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a solid stationary phase. For chiral separations, specialized chiral stationary phases (CSPs) are used to resolve enantiomers.
Capillary Electrophoresis (CE): This method separates ions based on their electrophoretic mobility in an applied electric field. For chiral separations, a chiral selector is typically added to the background electrolyte.[7]
Supercritical Fluid Chromatography (SFC): SFC employs a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and can offer faster separations.[6]
Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the analysis of the target compound or its derivatives.
| Feature | Chiral HPLC Method 1 (Amylose-based CSP) | Chiral HPLC Method 2 (AGP-based CSP) | Capillary Electrophoresis (CE) |
| Principle | Enantiomeric separation on a chiral stationary phase.[7] | Enantiomeric separation on a chiral stationary phase.[7] | Differential migration of enantiomers in an electric field with a chiral selector.[7] |
| Instrumentation | HPLC system with a UV detector | HPLC system with a UV detector | Capillary Electrophoresis system with a UV or MS detector |
| Stationary Phase | Chiralpak AD-H (amylose-based)[7] | Chiral-AGP[7] | Fused-silica capillary |
| Mobile Phase/Buffer | n-hexane-ethanol-diethyl amine (80:20:0.2, v/v/v)[7] | Acetate buffer (pH 3.8; 10 mM)-acetonitrile (93:07, v/v)[7] | Separation buffer with a chiral selector (e.g., hydroxypropyl-β-cyclodextrin)[7] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[7] | N/A |
| Detection | UV | UV | UV or Mass Spectrometry[5] |
| Resolution (Rs) | > 2.8[7] | Baseline resolution | Baseline resolution (>2)[5] |
| LOD | 0.06 μg/mL (for duloxetine)[7] | 150 ng/mL (for R-enantiomer)[7] | Not explicitly stated |
| LOQ | Not explicitly stated | 400 ng/mL (for R-enantiomer)[7] | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | < 1.4% (at LOQ level)[7] | < 5% (instrumental repeatability)[5] |
| Accuracy (% Recovery) | Not explicitly stated | Within 105%[7] | Not explicitly stated |
Experimental Protocols for HPLC Method Validation
The validation of an HPLC method should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
Protocol:
-
Analyze blank samples (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Analyze samples of the analyte spiked with known impurities or degradation products to demonstrate that the analyte peak is well-resolved from these components.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the peak area versus the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should ideally be ≥ 0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample. The recovery should typically be within 98-102%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the analyte at the target concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the two days should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on signal-to-noise ratio):
-
LOD: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 10:1. Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations in method parameters such as:
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze the system suitability parameters (e.g., resolution, tailing factor) to ensure they remain within acceptable limits.
Visualizations
Caption: Workflow for the validation of an HPLC analytical method.
Caption: Logical relationship between the analyte, methods, and validation.
References
- 1. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 2. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 3. Achiral and chiral analysis of duloxetine by chromatographic and electrophoretic methods, a review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Chiral Resolving Agents for 3-(Methylamino)-1-(2-thienyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of 3-(methylamino)-1-(2-thienyl)propan-1-ol is a critical intermediate in the synthesis of the antidepressant drug Duloxetine.[][2] The separation of its racemic mixture into individual enantiomers, a process known as chiral resolution, is a pivotal step in ensuring the therapeutic efficacy and safety of the final pharmaceutical product. This guide provides a comparative analysis of various chiral resolving agents for 3-(methylamino)-1-(2-thienyl)propan-1-ol, presenting experimental data, detailed protocols, and process visualizations to aid researchers in selecting the most suitable method for their needs.
Performance of Chiral Resolving Agents: A Quantitative Comparison
The classical method for resolving racemic amines like 3-(methylamino)-1-(2-thienyl)propan-1-ol involves the formation of diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by crystallization. The choice of resolving agent is crucial for achieving high enantiomeric purity and yield.
Based on available literature, (S)-mandelic acid and derivatives of tartaric acid have been effectively employed for this resolution. The following table summarizes the performance of these agents based on reported experimental data.
| Resolving Agent | Substrate | Solvent System | Enantiomeric Excess (ee) of Desired (S)-enantiomer | Yield | Reference |
| (S)-Mandelic Acid | (±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | 2-Butanol / Water | >99.9% | Not explicitly stated for the resolution step alone | [3] |
| (S)-Mandelic Acid | (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | Toluene (modified from t-BuOMe) | 93% (initial resolution) -> 100% (after subsequent steps) | 79% (overall from 2-acetylthiophene) | [4] |
| Optically Active O,O'-dibenzoyltartaric acid | (±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Not specified | Data not available | Data not available | [5] |
| Optically Active O,O'-di-p-toluoyltartaric acid | (±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Not specified | Data not available | Data not available | [5] |
Note: The resolution of the N,N-dimethyl analog is included as it represents a key, well-documented strategy for obtaining the target S-enantiomer of 3-(methylamino)-1-(2-thienyl)propan-1-ol.
Experimental Protocols: Diastereomeric Salt Crystallization
Below are detailed methodologies for the chiral resolution using (S)-mandelic acid, which is the most extensively documented and successful resolving agent for this compound.
Protocol 1: Resolution of (±)-3-(Methylamino)-1-(2-thienyl)propan-1-ol[3]
-
Salt Formation: The racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol is dissolved in 2-butanol containing two molar equivalents of water.
-
Addition of Resolving Agent: (S)-mandelic acid is added to the solution.
-
Crystallization: The mixture is heated to achieve dissolution and then gradually cooled to induce the crystallization of the diastereomeric salt, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol·(S)-mandelic acid·H₂O.
-
Isolation: The crystallized salt is isolated by filtration.
-
Liberation of the Amine: The pure diastereomeric salt is treated with a base to liberate the free (S)-amine, which is then extracted. This process yields the (S)-enantiomer with an enantiomeric excess greater than 99.9%.
Protocol 2: Resolution of (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol (Eli Lilly's Modified Approach)[4]
-
Salt Formation: (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol is resolved with (S)-mandelic acid.
-
Crystallization: The diastereomeric salt is crystallized to yield the (S)-amine salt with 93% enantiomeric excess.
-
Liberation of the Amine: The free (S)-amine is liberated from the salt.
-
Further Purification and Conversion: The enriched (S)-amine undergoes subsequent chemical transformations, including N-demethylation, which ultimately yield (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol with 100% enantiomeric excess after a final recrystallization.
Process Visualization
The following diagrams illustrate the logical workflow of the chiral resolution processes described.
Caption: General workflow for the classical chiral resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol.
References
- 2. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
Biocatalysis vs. Traditional Synthesis of Duloxetine Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of key chiral intermediates for the antidepressant drug duloxetine is a critical step in its manufacturing process. Traditionally, this has been achieved through classical chemical synthesis, often involving resolutions of racemic mixtures. However, the emergence of biocatalysis offers a promising alternative, leveraging the high selectivity and efficiency of enzymes. This guide provides a detailed comparison of the efficacy of biocatalytic methods versus traditional synthesis for producing crucial duloxetine intermediates, supported by experimental data, detailed protocols, and process visualizations.
Executive Summary
Biocatalytic routes for the synthesis of duloxetine intermediates consistently demonstrate significant advantages over traditional chemical methods. These benefits include higher enantioselectivity, leading to purer stereoisomers, and milder reaction conditions, which contribute to a more sustainable and environmentally friendly process. While traditional synthesis is a well-established methodology, it often suffers from lower yields due to the need for resolution of racemic mixtures and the use of hazardous reagents. The data presented in this guide quantitatively underscores the superiority of biocatalysis in key performance metrics.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for the synthesis of two key duloxetine intermediates: (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine and (S)-3-hydroxy-3-(2-thienyl)propanenitrile.
Table 1: Synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine
| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis (Asymmetric Reduction) |
| Method | Resolution of racemic mixture with (S)-mandelic acid | Asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine |
| Catalyst/Enzyme | (S)-(+)-mandelic acid[1] | Carbonyl reductase (CR2) and glucose dehydrogenase (GDH) fusion protein[2], Candida tropicalis PBR-2[3], Immobilized Saccharomyces cerevisiae[4] |
| Yield | Two-step overall yield of 79% for the racemic alcohol before resolution.[5] The theoretical maximum yield for the desired enantiomer via resolution is 50%. | 97.66%[2], >80%[3], 100% conversion[4] |
| Enantiomeric Excess (e.e.) | 93% e.e. after formation of diastereomeric salt.[5] | >99.9%[2], >99%[3], >99.0%[4] |
| Key Reagents | 2-acetylthiophene, dimethylamine, formaldehyde, sodium borohydride, (S)-mandelic acid.[1] | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, glucose, NADP+.[2] |
| Reaction Conditions | Multi-step process involving Mannich reaction, reduction, and resolution.[1] | pH 7.0, 30°C.[3] |
| Environmental Impact | Use of hazardous reagents and generation of isomeric waste that requires recycling.[6] | Milder, aqueous-based conditions, and biodegradable catalysts.[6] |
Table 2: Synthesis of (S)-3-hydroxy-3-(2-thienyl)propanenitrile
| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis (Kinetic Resolution) |
| Method | Chemical resolution of racemic 3-hydroxy-3-(2-thienyl)propanenitrile | Lipase-catalyzed enantioselective transesterification of racemic 3-hydroxy-3-(2-thienyl)propanenitrile |
| Catalyst/Enzyme | Chiral resolving agents (e.g., chiral acids or bases) | Pseudomonas sp. lipase[7], Pseudomonas fluorescens lipase (PFL)[8] |
| Yield | Theoretical maximum of 50% for the desired enantiomer. | ~50% (for the unreacted (S)-enantiomer at ~50% conversion).[9] |
| Enantiomeric Excess (e.e.) | Dependent on the resolving agent and crystallization efficiency. | 99%[9], >99%[8] |
| Key Reagents | Racemic 3-hydroxy-3-(2-thienyl)propanenitrile, resolving agent, solvents for crystallization. | Racemic 3-hydroxy-3-(2-thienyl)propanenitrile, acyl donor (e.g., vinyl acetate), organic solvent or liquid CO2.[8][9] |
| Reaction Conditions | Often requires multiple crystallization steps. | Ultrasound irradiation, 40°C, n-hexane[7][9]; Liquid CO2, 20°C, 6.5 MPa[8]. |
| Advantages | Established methodology. | High enantioselectivity, mild reaction conditions.[8][10] |
Experimental Protocols
1. Traditional Chemical Synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine via Resolution
This process involves three main stages: synthesis of the racemic alcohol, resolution with a chiral acid, and liberation of the desired enantiomer.
-
Stage 1: Synthesis of Racemic 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol A Mannich reaction is first carried out with 2-acetylthiophene, dimethylamine, and formaldehyde to produce 3-(dimethylamino)-1-(2-thienyl)propan-1-one.[1] This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the racemic alcohol, (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol.[1]
-
Stage 2: Resolution of the Racemic Alcohol The racemic alcohol is dissolved in a suitable solvent, and an equimolar amount of an enantiomerically pure chiral acid, such as (S)-(+)-mandelic acid, is added.[1] The mixture is stirred to allow for the formation of diastereomeric salts. Due to their different physical properties, one of the diastereomeric salts will preferentially crystallize out of the solution. The solid is collected by filtration.
-
Stage 3: Liberation of the (S)-enantiomer The isolated diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free amino alcohol. The desired (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine is then extracted using an organic solvent.
2. Biocatalytic Synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine via Asymmetric Reduction
This method utilizes a carbonyl reductase enzyme to directly produce the (S)-enantiomer from the corresponding ketone.
-
Materials: Recombinant E. coli cells expressing a fusion protein of carbonyl reductase (CR2) and glucose dehydrogenase (GDH), N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP), glucose, NADP+, buffer solution (e.g., phosphate buffer, pH 7.0).
-
Procedure:
-
A reaction mixture is prepared containing the buffer, DKTP (e.g., 20 g/L), glucose (e.g., 40 g/L), and a catalytic amount of NADP+ (e.g., 0.1 mmol/L).[2]
-
The reaction is initiated by the addition of the whole recombinant E. coli cells containing the CR2-GDH fusion enzyme.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified period (e.g., 8 hours).[2][3]
-
The progress of the reaction is monitored by techniques such as HPLC.
-
Upon completion, the product, (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, is isolated from the reaction mixture through extraction and purification.
-
3. Biocatalytic Synthesis of (S)-3-hydroxy-3-(2-thienyl)propanenitrile via Kinetic Resolution
This protocol uses a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted (S)-enantiomer.
-
Materials: Racemic 3-hydroxy-3-(2-thienyl)propanenitrile, Pseudomonas sp. lipase, vinyl acetate, n-hexane, ultrasound equipment.
-
Procedure:
-
In a reaction vessel, racemic 3-hydroxy-3-(2-thienyl)propanenitrile (e.g., 25 mmol) and vinyl acetate (e.g., 75 mmol) are dissolved in n-hexane (e.g., 250 mL).[9]
-
Pseudomonas sp. lipase (e.g., 500 mg) is added to the mixture.[9]
-
The reaction is carried out under ultrasound irradiation (e.g., 150 W) at a controlled temperature (e.g., 40°C) for approximately 7 hours.[7][9]
-
The reaction is monitored until approximately 50% conversion is achieved.
-
The unreacted (S)-3-hydroxy-3-(2-thienyl)propanenitrile is then separated from the acylated (R)-enantiomer by standard purification techniques.
-
Mandatory Visualization
Diagram 1: Traditional Chemical Synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine
Caption: Traditional synthesis of a key duloxetine intermediate.
Diagram 2: Biocatalytic Synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine
Caption: Biocatalytic route to a key duloxetine intermediate.
Diagram 3: Comparative Workflow: Traditional vs. Biocatalytic
Caption: Workflow comparison of synthesis routes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Comparison of (S)- and (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of the enantiomers (S)- and (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol, critical intermediates in the synthesis of the antidepressant duloxetine.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their spectroscopic properties to aid in their identification, characterization, and quality control.
Introduction
(S)-3-(methylamino)-1-(2-thienyl)propan-1-ol and its (R)-enantiomer are chiral molecules that play a significant role in pharmaceutical synthesis. Due to their enantiomeric nature, they exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, a property that is crucial for their distinction and for ensuring the enantiopurity of final pharmaceutical products. This guide summarizes key spectroscopic data and outlines the experimental protocols for their analysis.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for the (S)- and (R)-enantiomers of 3-(methylamino)-1-(2-thienyl)propan-1-ol. As enantiomers, they are expected to have identical NMR, IR, and Mass Spectra. The primary difference lies in their Circular Dichroism (CD) spectra, which should be equal in magnitude but opposite in sign.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol | (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol (Predicted) |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 7.17 (d, J=5.2 Hz, 1H), 6.96 (dd, J=3.2, 5.2 Hz, 1H), 6.90 (d, J=3.2 Hz, 1H), 4.89 (dd, J=4.8, 8.0 Hz, 1H), 2.86–2.91 (m, 2H), 2.44 (s, 3H), 1.92–1.99 (m, 2H)[1] | Identical to (S)-enantiomer |
| ¹³C-NMR | Data not explicitly found in searches, but available in spectral databases.[2] | Identical to (S)-enantiomer |
Table 2: Infrared (IR) Spectroscopy Data
| Parameter | (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol | (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol (Predicted) |
| IR (KBr) cm⁻¹ | 3470, 3208, 1618, 1586, 1491, 1051, 701[1] | Identical to (S)-enantiomer |
Table 3: Mass Spectrometry (MS) Data
| Parameter | (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol | (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol (Predicted) |
| Molecular Formula | C₈H₁₃NOS | C₈H₁₃NOS |
| Molecular Weight | 171.26 g/mol | 171.26 g/mol |
| Mass Spectrum | GC-MS data is available in spectral databases.[2] | Identical to (S)-enantiomer |
Table 4: Circular Dichroism (CD) Spectroscopy Data
| Parameter | (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol | (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol (Predicted) |
| CD Spectrum | Specific data not found in searches. Expected to show Cotton effects. | Expected to be a mirror image of the (S)-enantiomer's spectrum (equal magnitude, opposite sign). |
Experimental Protocols
Detailed experimental protocols for the cited spectroscopic techniques are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for electrospray ionization).
-
Analysis: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS) will depend on the sample's properties and the desired information.
-
Data Acquisition: Acquire the mass spectrum, which shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomer in a suitable solvent (e.g., methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a suitable absorbance in the wavelength range of interest.
-
Analysis: Place the cuvette in a CD spectropolarimeter. Record the CD spectrum by measuring the differential absorption of left and right circularly polarized light over a specific wavelength range.
-
Data Processing: The data is typically plotted as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).
Visualization of Enantiomeric Relationship and Analysis
The following diagram illustrates the structural relationship between the (S)- and (R)-enantiomers and the expected outcomes of their spectroscopic analysis.
Caption: Relationship between enantiomers and spectroscopic outcomes.
Conclusion
The spectroscopic analysis of (S)- and (R)-3-(methylamino)-1-(2-thienyl)propan-1-ol relies on a combination of techniques. While NMR, IR, and Mass Spectrometry are essential for structural confirmation, they do not differentiate between the enantiomers. Circular Dichroism spectroscopy is the key technique for distinguishing between the (S) and (R) forms and is indispensable for determining enantiomeric purity. The data and protocols presented in this guide provide a framework for the spectroscopic characterization of these important pharmaceutical intermediates.
References
Cost-benefit analysis of different (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol synthesis methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective and Efficient Synthesis of a Key Pharmaceutical Intermediate
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol is a critical chiral intermediate in the synthesis of duloxetine, a widely used antidepressant. The enantiomeric purity of this intermediate is paramount to the final drug's efficacy and safety. This guide provides a comprehensive cost-benefit analysis of four primary synthesis methods for this valuable compound: chemoenzymatic reduction, asymmetric transfer hydrogenation, resolution of a racemic mixture, and synthesis from a chiral precursor. The comparison focuses on key metrics including yield, enantiomeric excess (e.e.), cost of raw materials, reaction time, and safety and environmental considerations to aid researchers and drug development professionals in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthesis Methods
| Method | Overall Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Chemoenzymatic Reduction | High (>95%) | Excellent (>99%) | High selectivity, mild reaction conditions, environmentally friendly. | Potentially high initial enzyme cost, requires specific fermentation and purification capabilities. |
| Asymmetric Transfer Hydrogenation | High (>90%) | Excellent (>99%) | High efficiency and selectivity, low catalyst loading. | High cost of rhodium catalyst and chiral ligands, requires specialized equipment for handling hydrogen. |
| Resolution of Racemic Mixture | Moderate (~40-50% for desired enantiomer) | High (>99% after recrystallization) | Well-established and scalable technology. | Theoretical maximum yield of 50% for the desired enantiomer, requires stoichiometric amounts of resolving agent. |
| Synthesis from Chiral Precursor | Good | High (>99%) | High enantiomeric purity from the start. | Cost and availability of the chiral starting material can be a limiting factor. |
In-Depth Analysis and Experimental Protocols
Chemoenzymatic Reduction
This method utilizes a biocatalyst, such as a whole-cell microorganism or an isolated enzyme (e.g., ketoreductase), to asymmetrically reduce the prochiral ketone, 3-(methylamino)-1-(2-thienyl)-1-propanone.
Experimental Protocol (Hypothetical, based on typical procedures)
-
Biocatalyst Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable medium. The cells are harvested by centrifugation and washed.
-
Reduction Reaction: 3-(methylamino)-1-(2-thienyl)-1-propanone (1 equivalent) is suspended in a buffer solution (e.g., phosphate buffer, pH 7.0). Glucose (as a co-substrate for cofactor regeneration) and the prepared yeast cells are added. The mixture is stirred at a controlled temperature (e.g., 30°C) for 24-48 hours.
-
Workup and Purification: The reaction mixture is centrifuged to remove the yeast cells. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Cost-Benefit Analysis
-
Cost: The primary cost driver is the enzyme or the fermentation process for the whole-cell catalyst. While the initial investment in enzymes can be high, their reusability can lower the overall cost in large-scale production.[1][2][3] The cost of industrial enzymes for ketone reduction can vary, but they are becoming increasingly competitive.[2]
-
Benefits: This method offers excellent enantioselectivity (>99% e.e.) and high yields (>95%).[4] It operates under mild and environmentally friendly conditions (aqueous medium, ambient temperature and pressure), reducing energy consumption and waste generation.[4]
-
Safety and Environmental Impact: Generally considered a green and safe technology. It avoids the use of hazardous reagents and heavy metals. Waste streams are typically aqueous and biodegradable.
Asymmetric Transfer Hydrogenation
This method employs a transition metal catalyst, typically rhodium or ruthenium, complexed with a chiral ligand to catalyze the enantioselective transfer of hydrogen from a hydrogen donor (e.g., formic acid, isopropanol) to the ketone substrate.
Experimental Protocol (Representative)
-
Catalyst Preparation: A rhodium precursor (e.g., [Rh(p-cymene)Cl₂]₂) and a chiral phosphine ligand are dissolved in a suitable solvent under an inert atmosphere.
-
Hydrogenation Reaction: 3-(methylamino)-1-(2-thienyl)-1-propanone hydrochloride (1 equivalent) and a hydrogen donor (e.g., a mixture of formic acid and triethylamine) are added to the catalyst solution. The reaction mixture is stirred at a specific temperature (e.g., 40-60°C) for several hours until completion.
-
Workup and Purification: The reaction mixture is quenched with a base and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or crystallization.
Cost-Benefit Analysis
-
Cost: The high cost of the rhodium catalyst and the specialized chiral phosphine ligands are the main drawbacks.[5][6][7][8] Prices for rhodium catalysts can be significant, although they are used in catalytic amounts.[9][10][11]
-
Benefits: This method provides high yields and excellent enantioselectivities.[12] It is a highly efficient and well-developed technology for asymmetric synthesis.
-
Safety and Environmental Impact: Requires careful handling of the pyrophoric rhodium catalyst and flammable hydrogen gas (if used directly).[6][13][14] Rhodium is a heavy metal, and its disposal requires specialized procedures to prevent environmental contamination.[15][16][17][18]
Resolution of Racemic Mixture
This classical approach involves the synthesis of the racemic amino alcohol followed by separation of the enantiomers using a chiral resolving agent.
Experimental Protocol
-
Synthesis of Racemic 3-(N-Methylamino)-1-(2-thienyl)-1-propanol: A detailed protocol for this synthesis is required for a complete analysis.
-
Resolution: The racemic 3-(N-methylamino)-1-(2-thienyl)-1-propanol (1 equivalent) is dissolved in a suitable solvent (e.g., 2-butanol with a small amount of water). (S)-(+)-mandelic acid (0.5-1.0 equivalent) is added, and the mixture is heated to dissolution, then slowly cooled. The less soluble diastereomeric salt of this compound with (S)-mandelic acid crystallizes out.
-
Liberation of the Free Amine: The diastereomeric salt is collected by filtration and treated with a base (e.g., sodium hydroxide solution) to liberate the free (S)-(-)-amine, which is then extracted with an organic solvent. The organic layer is dried and concentrated to give the enantiomerically pure product.[19] Further purification can be achieved by recrystallization.[19]
Cost-Benefit Analysis
-
Cost: The cost of the resolving agent, (S)-(+)-mandelic acid, is a significant factor. The need to synthesize the racemic starting material adds to the overall cost.
-
Benefits: This is a well-established and scalable method. High enantiomeric purity (>99% e.e.) can be achieved after one or two recrystallizations.[19]
-
Safety and Environmental Impact: The synthesis of the racemic starting material may involve hazardous reagents. The resolution step itself is generally safe. The main environmental consideration is the generation of the unwanted (R)-enantiomer as a byproduct, which is often discarded, reducing the overall atom economy. The impact of chiral pollutants on the environment is a growing concern.[20][21][22][23][24]
Synthesis from a Chiral Precursor
This strategy involves utilizing a starting material that already possesses the desired stereochemistry, which is then converted to the target molecule. A potential chiral precursor is (S)-3-chloro-1-(2-thienyl)-1-propanol.
Experimental Protocol (Hypothetical)
-
Synthesis of (S)-3-chloro-1-(2-thienyl)-1-propanol: This chiral alcohol can be prepared by asymmetric reduction of the corresponding ketone.[25]
-
Conversion to the Target Molecule: (S)-3-chloro-1-(2-thienyl)-1-propanol is reacted with methylamine in a suitable solvent. The reaction likely proceeds via nucleophilic substitution of the chloride by the methylamino group.
-
Workup and Purification: The reaction mixture is worked up to remove excess methylamine and byproducts. The crude product is then purified by distillation, chromatography, or crystallization.
Cost-Benefit Analysis
-
Cost: The cost and availability of the enantiomerically pure starting material, (S)-3-chloro-1-(2-thienyl)-1-propanol, are the primary determinants of the overall cost. The synthesis of this precursor itself involves costs associated with asymmetric synthesis.
-
Benefits: This method ensures high enantiomeric purity of the final product, as the stereocenter is introduced early in the synthesis.
-
Safety and Environmental Impact: The safety and environmental profile depend on the specific reagents and conditions used in the conversion step. The use of methylamine, a flammable and corrosive gas, requires appropriate handling procedures.
Logical Workflow for Method Selection
Caption: A decision-making workflow for selecting the optimal synthesis method.
Signaling Pathways in Biocatalysis and Asymmetric Catalysis
Caption: Simplified representations of biocatalytic and asymmetric catalytic cycles.
References
- 1. C=O reduction enzyme kit | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. imarcgroup.com [imarcgroup.com]
- 3. seqens.com [seqens.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral ligand for asymmetric synthesis | NanoAxis LLC [nanoaxisllc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tantis.pl [tantis.pl]
- 8. Chiral phosphine ligands|Ambeed [ambeed.com]
- 9. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]
- 10. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Rhodium-Catalyzed Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution of 3-Benzylidene-Chromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 14. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 15. Can Rhodium be Recycled [huatuometals.com]
- 16. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 17. proplate.com [proplate.com]
- 18. capepreciousmetals.com [capepreciousmetals.com]
- 19. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]
- 20. harvardforest1.fas.harvard.edu [harvardforest1.fas.harvard.edu]
- 21. Chemical chiral pollution: Impact on the society and science and need of the regulations in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chirality and its role in environmental toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Influence of environmental changes on degradation of chiral pollutants in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. WO2004005307A1 - Process for the preparation of optically active 3-n-methylamino-1-(2-thienyl)-1-propanol - Google Patents [patents.google.com]
Purity Analysis of Commercial (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative purity analysis of commercially available (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, a key intermediate in the synthesis of the antidepressant duloxetine.[1][2][3] This document outlines the purity profiles from various suppliers, details the experimental protocols for robust purity assessment, and presents a typical analytical workflow.
Commercial Supplier Purity Comparison
The chemical purity of this compound from several commercial suppliers has been compiled based on publicly available data. The primary analytical method cited by most suppliers for purity assessment is Gas Chromatography (GC).
| Supplier | Stated Purity | Analytical Method |
| Supplier A | ≥98% | GC |
| Supplier B | >98.0% | GC |
| Supplier C | ≥97.0% | GC |
It is crucial to note that while these values provide a baseline, lot-to-lot variability can exist. Independent verification of purity using the methods detailed below is strongly recommended. The primary impurity of concern is the undesired (R)-(+)-enantiomer, which can impact the stereochemical integrity of the final active pharmaceutical ingredient (API).
Experimental Protocols for Purity Verification
A comprehensive purity analysis of this compound involves a combination of chromatographic and spectroscopic techniques to assess both chemical and chiral purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is essential for quantifying the enantiomeric excess (e.e.) of the (S)-enantiomer and detecting the presence of the (R)-enantiomer.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). A small amount of an amine modifier (e.g., diethylamine, 0.1%) is often added to improve peak shape and resolution.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 230 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the (S)- and (R)-enantiomers will differ. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min, and holding for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector (MS) Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: The sample can be dissolved in a suitable organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility and chromatographic behavior of the analyte.
-
Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared with spectral libraries for impurity identification. The percentage purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Detection
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to detect the presence of any structural isomers or other impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the expected structure of this compound. The presence of unexpected signals may indicate impurities.
Nonaqueous Titration for Assay of Total Amine Content
This titrimetric method provides a quantitative measure of the total basic amine content in the sample.
-
Principle: The amine group is a weak base and can be titrated with a strong acid in a nonaqueous solvent.[4][5][6]
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet, or potentiometric endpoint detection.
-
Procedure:
-
Accurately weigh a quantity of the sample and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with standardized 0.1 N perchloric acid until the color changes from violet to blue-green (or determine the endpoint potentiometrically).
-
Perform a blank titration under the same conditions.
-
-
Calculation: The percentage of the amine is calculated based on the volume of titrant consumed.
Analytical Workflow Diagram
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Analytical workflow for purity assessment.
Conclusion
The purity of this compound is critical for its use in pharmaceutical synthesis. While commercial suppliers generally provide material of high purity, independent verification is essential. A combination of chiral HPLC, GC-MS, NMR, and nonaqueous titration provides a comprehensive assessment of both chemical and enantiomeric purity, ensuring the quality and consistency of this vital intermediate for drug development. Researchers should establish stringent in-house specifications and utilize these orthogonal analytical techniques for quality control.
References
- 1. (S)-3-(MethylaMino)-1-(2-thienyl)-1-propanol | 116539-55-0 [chemicalbook.com]
- 2. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. sips.org.in [sips.org.in]
- 5. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 6. mt.com [mt.com]
A Comparative Guide to Analytical Methods for the Cross-Validation of Duloxetine Impurity B
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Duloxetine Impurity B, a critical process-related impurity in the synthesis of Duloxetine, an active pharmaceutical ingredient (API). The cross-validation of analytical methods is a crucial step in drug development and quality control to ensure the accuracy, reliability, and consistency of results. This document outlines key performance characteristics of various techniques, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.
Comparison of Analytical Methods
The primary analytical techniques for the determination of Duloxetine Impurity B are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods offer the necessary selectivity and sensitivity for the quantification of impurities at low levels. While direct cross-validation studies are not extensively documented in publicly available literature, a comparative analysis can be drawn from validated methods for Duloxetine and its impurities.
Method Performance Characteristics
The selection of an analytical method is contingent on factors such as sensitivity, selectivity, and the specific requirements of the analysis, for instance, routine quality control versus trace-level determination.
| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC Method 2 |
| Principle | Reverse Phase Chromatography | Reverse Phase Chromatography | Reverse Phase Chromatography |
| Selectivity | Good separation from Duloxetine and other impurities.[1] | Excellent separation efficiency.[2] | High resolution of Duloxetine and its impurities.[3] |
| Sensitivity (LOD/LOQ) | LOD: Not Reported, LOQ: Not Reported | LOD: Not Reported, LOQ: Quantitation Level (QL) mentioned for impurities.[2] | LOD: 0.006 µg/ml, LOQ: 0.02 µg/ml.[4] |
| Linearity Range | Not specified for Impurity B | QL to 200% of the specification limit (0.15%).[2] | 0.02 to 5.0 µg/ml.[4] |
| Accuracy (% Recovery) | Not specified for Impurity B | Evaluated at 5 concentrations (50-150% of specification limit).[2] | >80% recovery from swab samples at four concentration levels.[4] |
| Precision (%RSD) | Not specified for Impurity B | Repeatability checked by six-fold analysis.[2] | <1.5%.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. The following sections provide the experimental conditions for the HPLC and UPLC methods discussed.
HPLC Method 1
-
Instrumentation : High-Performance Liquid Chromatograph with a PDA detector.[1]
-
Column : Symmetry C18 (250 x 4.6mm, 5µm).[1]
-
Mobile Phase :
-
Elution : Gradient.[1]
-
Flow Rate : 1.0 ml/min.[1]
-
Detection : Not specified.
-
Sample Preparation : Duloxetine hydrochloride and its impurities were prepared in a diluent.[2]
UPLC Method 1
-
Instrumentation : Ultra-Performance Liquid Chromatograph.[2]
-
Column : Shim-pack XR-ODS II (3.0 x 100 mm, 2.2 µm).[2]
-
Mobile Phase : Gradient elution.[2]
-
Flow Rate : 0.9 ml/min.[2]
-
Column Temperature : 40ºC.[2]
-
Detection : 230 nm.[2]
-
Sample Preparation : Working solutions of Duloxetine hydrochloride and its impurities were prepared in a diluent at a sample concentration of 1.0 mg/mL.[2]
UPLC Method 2 (for cleaning validation)
-
Instrumentation : Acquity UPLC™.[4]
-
Column : Acquity UPLC™ HSS T3 (100 × 2.1 mm), 1.8 μm.[4]
-
Mobile Phase : Isocratic mixture of 0.01 M potassium dihydrogen orthophosphate (pH 3.0 with orthophosphoric acid) and acetonitrile (60:40 v/v).[4]
-
Flow Rate : 0.4 ml/min.[4]
-
Column Temperature : 40°C.[4]
-
Detection : 230 nm.[4]
-
Sample Preparation : Cotton swabs moistened with 90% methanol and 10% water were used to remove residues from surfaces.[4] A stock solution of 0.56 mg/mL duloxetine was prepared in a diluent of Milli-Q water and methanol (10:90 v/v).[4]
Experimental Workflows
Visualizing the experimental workflow can aid in understanding the sequence of operations in an analytical procedure.
Figure 1: General workflow for the HPLC analysis of Duloxetine Impurity B.
Figure 2: Workflow for UPLC analysis in a cleaning validation context.
Signaling Pathways
Duloxetine Impurity B, chemically known as (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a process-related impurity and is not directly associated with the pharmacological signaling pathways of Duloxetine.[5] The formation of this impurity is typically related to the synthetic route of the API. Therefore, a signaling pathway diagram is not applicable in this context. The focus for impurity analysis remains on robust analytical methods for its detection and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. scispace.com [scispace.com]
- 4. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
Safety Operating Guide
Proper Disposal of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol (CAS Number: 116539-55-0), ensuring the safety of laboratory personnel and the protection of the environment.
The proper disposal of this compound is dictated by its hazardous properties. According to safety data information, this compound is classified as acutely toxic if swallowed, causes severe skin corrosion, and is harmful to aquatic life with long-lasting effects. Therefore, it must be treated as hazardous waste and disposed of accordingly.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle the waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
All handling of this chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Hazard Data Summary
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity, Oral | H302 | Warning |
| Skin Corrosion | H314 | Danger |
| Chronic Aquatic Toxicity | H412 | - |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.
-
This waste stream should be segregated from non-hazardous waste and other incompatible chemical wastes. Do not mix with other chemicals unless instructed to do so by your institution's environmental health and safety (EHS) department.
2. Waste Collection and Containerization:
-
Collect all waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
The original product container can be used for the disposal of the pure substance, provided it is in good condition.
3. Labeling of Waste Containers:
-
Properly label the hazardous waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Corrosive," "Marine Pollutant").
-
The date when the waste was first added to the container.
-
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
5. Final Disposal Procedure:
-
The disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash. Its aquatic toxicity can harm the environment.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal method complies with all federal, state, and local regulations.
-
Due to the presence of a thiophene ring, incineration may produce toxic sulfur dioxide gas. Professional waste disposal services are equipped with the necessary technology, such as scrubbers, to handle such emissions safely.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol (CAS No. 116539-55-0). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects[1]. A safety data sheet from TCI America also indicates that it causes skin and serious eye irritation[2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for various laboratory operations involving this chemical.
| Laboratory Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid) | Chemical safety goggles, face shield, nitrile gloves (or other appropriate chemical-resistant gloves), lab coat, and a certified particulate respirator if not handled in a fume hood. |
| Solution Preparation | Chemical safety goggles, face shield, nitrile gloves, lab coat. Perform in a well-ventilated fume hood. |
| Conducting Reactions | Chemical safety goggles, face shield, nitrile gloves, lab coat. All reactions should be conducted within a certified chemical fume hood. |
| Post-Reaction Work-up and Purification | Chemical safety goggles, face shield, nitrile gloves, lab coat. All procedures should be performed in a chemical fume hood. |
| Waste Disposal | Chemical safety goggles, nitrile gloves, lab coat. |
Operational Plan for Safe Handling
1. Pre-Operational Checks:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Verify that all required PPE is available and in good condition.
-
Have appropriate spill containment materials (e.g., absorbent pads, sand) readily accessible.
2. Step-by-Step Handling Procedure:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of the solid and its solutions within a chemical fume hood to avoid inhalation of dust or vapors.
-
When weighing the solid, use a draft shield or perform the task in a fume hood to prevent dispersal of the powder.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure all containers are clearly and accurately labeled.
-
After handling, thoroughly wash hands and forearms with soap and water.
3. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and PPE, in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and reaction mixtures in a designated, sealed, and labeled hazardous waste container. Do not dispose of this chemical down the drain[3].
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed waste disposal company[3].
Visual Safety Protocols
The following diagrams illustrate the standard operating procedure for handling this chemical and the decision-making process for selecting appropriate PPE.
Caption: Standard operating procedure for handling the chemical.
Caption: Decision tree for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
